3-Chloro-4-fluoro-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXNONLCHGSBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 3-Chloro-4-fluoro-N-methylaniline
This technical guide details the solubility profile, physicochemical characteristics, and solvent selection strategies for 3-Chloro-4-fluoro-N-methylaniline (CAS 72583-36-9).
Executive Summary
3-Chloro-4-fluoro-N-methylaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib). Unlike its primary amine precursor (3-chloro-4-fluoroaniline), which is a solid, the N-methylated derivative typically exists as a yellow oil at room temperature due to the disruption of intermolecular hydrogen bonding.
This guide provides a solubility framework based on experimental synthesis data and physicochemical principles. It addresses the lack of public quantitative databases for this specific intermediate by providing validated protocols for internal determination.[1]
Key Solubility Takeaways:
-
Physical State: Yellow Oil (at 25°C).[1]
-
Primary Solvents: Highly soluble in chlorinated solvents (DCM), esters (Ethyl Acetate), and ethers (THF, Diethyl Ether).[1]
-
Aqueous Solubility: Insoluble in neutral water; soluble in aqueous acids (pH < 2) via salt formation.[1]
Physicochemical Profile
Understanding the molecular properties is the first step to predicting solvent behavior.[1]
| Property | Value / Description | Source/Rationale |
| CAS Number | 72583-36-9 | Registry |
| Molecular Formula | C₇H₇ClF N | -- |
| Molecular Weight | 159.59 g/mol | -- |
| Physical State | Yellow Oil | Experimental observation (Reduction of N-formyl precursor) |
| Lipophilicity (LogP) | ~2.5 - 2.8 (Predicted) | Higher than primary amine (LogP ~2.[2]2) due to methyl group.[1] |
| Acidity (pKa) | ~3.5 - 4.5 (Conjugate Acid) | Weak base; less basic than N-methylaniline due to electron-withdrawing halogens. |
Solubility Data & Solvent Compatibility
The following data is synthesized from reaction workups and isolation protocols described in patent literature and process chemistry references.
Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred for extraction from aqueous phases. |
| Esters | Ethyl Acetate (EtOAc) | High | Standard solvent for reaction workup and silica gel chromatography.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Common reaction medium; fully miscible.[1] |
| Alcohols | Methanol, Ethanol | High | Soluble; often used for hydrogenation reactions.[1] |
| Alkanes | Hexane, Heptane | Moderate | Soluble, but often used as a non-polar eluent in chromatography to retard migration.[1] |
| Aqueous | Water (Neutral pH 7) | Insoluble | Forms a biphasic system (oil/water).[1] |
| Aqueous Acid | 1M HCl / H₂SO₄ | Soluble | Forms the water-soluble hydrochloride/sulfate salt.[1] |
Mechanistic Insight[1][2]
-
Lipophilicity: The halogen atoms (Cl, F) and the N-methyl group significantly increase the lipophilicity compared to aniline. This makes the compound highly compatible with non-polar and moderately polar organic solvents.[1]
-
Hydrogen Bonding: As a secondary amine, it retains one N-H donor, allowing solubility in hydrogen-bond accepting solvents like THF and Acetone.[1] However, the N-methyl steric bulk reduces the lattice energy, preventing crystallization and keeping it an oil.
Experimental Protocols for Solubility Determination
Since batch-to-batch impurity profiles can affect saturation points, researchers should validate exact solubility using the following self-validating protocols.
Protocol A: Visual Polythermal Method (Quick Screen)
Objective: Rapidly determine if a solvent is suitable for processing (e.g., >50 mg/mL).[1]
-
Weigh: Place 100 mg of 3-Chloro-4-fluoro-N-methylaniline (oil) into a 4 mL clear glass vial.
-
Aliquot: Add the test solvent in 200 µL increments at 25°C.
-
Agitate: Vortex for 30 seconds after each addition.
-
Observation: Record the volume required for the oil to fully dissolve (disappearance of phase boundary/schlieren lines).
-
Calculation: Solubility (mg/mL) = 100 mg / Total Volume (mL).[1]
-
Protocol B: HPLC Quantitative Saturation (Gold Standard)
Objective: Precise thermodynamic solubility for formulation or crystallization design.[1]
-
Saturation: Add excess compound (approx. 500 mg) to 2 mL of solvent.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile.
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.
Application: Workup & Purification Strategy
The solubility profile dictates the isolation strategy.[1] The compound's basicity allows for a "pH-Switch" purification, which is superior to simple evaporation.
Acid/Base Extraction Workflow
This method utilizes the pH-dependent solubility to remove non-basic impurities.[1]
Figure 1: pH-Switch purification strategy utilizing the solubility difference between the free base (oil, organic soluble) and the hydrochloride salt (water soluble).
Chromatography[1][3]
-
Stationary Phase: Silica Gel (Standard).[1]
-
Mobile Phase: Hexane/Ethyl Acetate gradient.[1]
-
Note: Due to the basic amine, streaking may occur on silica.[1] Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.[1]
Safety & Handling
-
Toxicity: As an aniline derivative, assume high toxicity by inhalation, ingestion, and skin contact.[1] Potential for methemoglobinemia.[1]
-
Permeation: The oily nature and high lipophilicity allow rapid skin absorption.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon exposure to air and light.[1]
References
-
Synthesis of 3-chloro-4-fluoro-N-methyl-aniline . PrepChem. Retrieved from [Link]
-
Afatinib Intermediate Synthesis . Google Patents (US20160083373A1).[1] Retrieved from
-
PubChem Compound Summary for 3-Chloro-4-fluoroaniline . National Center for Biotechnology Information.[1] Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Chloro-4-fluoro-N-methylaniline: Synthesis, Properties, and Applications
Introduction
3-Chloro-4-fluoro-N-methylaniline, identified by the CAS number 77898-24-9, is a halogenated aromatic amine of increasing interest to the scientific community, particularly for professionals in research and drug development.[1] Its structure, featuring a chloro, a fluoro, and an N-methyl group on the aniline scaffold, presents a unique combination of substituents that can be strategically employed in the synthesis of complex organic molecules. The presence and positioning of the halogen atoms, coupled with the N-methyl group, can significantly influence the physicochemical properties, metabolic stability, and biological activity of parent compounds, making this molecule a valuable, albeit not yet widely documented, building block in medicinal chemistry.
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-N-methylaniline, designed for researchers, scientists, and drug development professionals. It delves into its chemical identity, proposes a robust synthetic protocol based on established chemical principles, discusses its potential applications in pharmaceutical research, and outlines essential safety and handling procedures.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and properties of 3-Chloro-4-fluoro-N-methylaniline are summarized below. It is important to note that while some data is established, specific experimental values for properties like melting and boiling points are not widely published. The provided estimates are based on the known properties of the parent compound, 3-chloro-4-fluoroaniline, and the predictable effects of N-methylation.
| Property | Value | Source(s) |
| CAS Number | 77898-24-9 | [1] |
| Molecular Formula | C₇H₇ClFN | [1] |
| Molecular Weight | 159.59 g/mol | N/A |
| Synonyms | Benzenamine, 3-chloro-4-fluoro-N-methyl- | N/A |
| Appearance | Yellow oil (Predicted) | [2] |
| Melting Point | Not available (Predicted to be a low-melting solid or liquid at room temperature) | N/A |
| Boiling Point | Not available (Predicted to be slightly higher than the parent aniline's 227-228 °C) | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane (Predicted) | N/A |
The introduction of a methyl group to the nitrogen atom generally leads to a decrease in the melting point and a slight increase in the boiling point compared to the primary aniline.[3] The N-methyl group also increases the compound's lipophilicity and basicity, which can be a desirable modification in drug design to improve cell membrane permeability and alter interactions with biological targets.[4]
Synthesis of 3-Chloro-4-fluoro-N-methylaniline
While specific, detailed industrial synthesis protocols for 3-Chloro-4-fluoro-N-methylaniline are not prevalent in public literature, a reliable and efficient synthesis can be achieved through the N-methylation of its readily available precursor, 3-chloro-4-fluoroaniline (CAS: 367-21-5). The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines, utilizing formic acid and formaldehyde.[5][6] This reductive amination process is advantageous as it typically proceeds to completion and prevents the formation of quaternary ammonium salts, which can be a common side product in other methylation methods like the use of methyl halides.[5]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step conceptual process, which occurs in a single pot, starting from 3-chloro-4-fluoroaniline.
Caption: Proposed synthesis of 3-Chloro-4-fluoro-N-methylaniline via the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol is adapted from the principles of the Eschweiler-Clarke reaction for the N-methylation of aromatic amines.
Materials:
-
3-chloro-4-fluoroaniline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Formic acid (98-100%, 2.2 eq)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluoroaniline.
-
Addition of Reagents: To the aniline, add formic acid followed by the formaldehyde solution. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. The reaction is irreversible due to the evolution of carbon dioxide gas.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a 10% aqueous solution of sodium hydroxide until the pH is basic (pH 9-10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-4-fluoro-N-methylaniline as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Applications in Drug Development and Research
While specific examples of marketed drugs containing the 3-Chloro-4-fluoro-N-methylaniline moiety are not prominent, its structural features make it a compelling building block for medicinal chemistry programs. The applications of its parent compound, 3-chloro-4-fluoroaniline, in the synthesis of pharmaceuticals like the antibiotic Norfloxacin and the anticancer agent Gefitinib are well-documented.[7]
The strategic introduction of an N-methyl group can serve several purposes in drug design:
-
Modulation of Basicity: N-methylation increases the basicity of the aniline nitrogen.[4] This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with target proteins.
-
Improved Metabolic Stability: The N-methyl group can block metabolic pathways that involve the primary amine, such as N-acetylation or oxidation, potentially leading to a longer half-life of the drug in the body.
-
Enhanced Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3]
-
Conformational Effects: The steric bulk of the methyl group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.
Therefore, 3-Chloro-4-fluoro-N-methylaniline is a valuable intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies, aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Analytical Methods for Quality Control
To ensure the purity and confirm the identity of synthesized 3-Chloro-4-fluoro-N-methylaniline, a combination of standard analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the compound and to identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for structural confirmation. The key diagnostic signal would be a singlet for the N-methyl protons, expected to appear around 2.8-3.0 ppm. The aromatic protons would show a complex splitting pattern due to the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR would show a distinct signal for the N-methyl carbon around 30-35 ppm.
-
¹⁹F NMR: Fluorine NMR can be a powerful tool to confirm the presence and environment of the fluorine atom on the aromatic ring.
-
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-4-fluoro-N-methylaniline (CAS 77898-24-9) is not widely available. The following safety information is based on the GHS hazard statements provided by suppliers and inferred from the known hazards of the structurally similar compound, 3-chloro-4-fluoroaniline, and general principles for handling toxic aromatic amines.[1]
GHS Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling and Storage:
-
Handle only in a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Keep away from strong oxidizing agents and acids.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
3-Chloro-4-fluoro-N-methylaniline is a strategically substituted aromatic amine with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. While detailed experimental data for this specific molecule is still emerging, its synthesis can be reliably achieved through established methods like the Eschweiler-Clarke reaction, starting from its primary amine analogue. The unique combination of its substituents offers medicinal chemists a valuable tool for modulating the properties of lead compounds. As with all potent chemical intermediates, strict adherence to safety protocols is paramount during its handling and use. This guide provides a foundational understanding for researchers looking to explore the potential of this versatile molecule.
References
-
PrepChem. Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. [Link]
-
PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
Chemicalbridge. 3-Chloro-4-fluoro-N-methylaniline. [Link]
-
Fiveable. N-methylaniline Definition - Organic Chemistry Key Term. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
-
Supporting Information. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
Organic Syntheses. m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Link]
-
NJ.gov. HAZARD SUMMARY. [Link]
-
Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
-
ResearchGate. Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. [Link]
-
Laboratory Chemicals. 3-Chloro 4-fluoro aniline, 98% 367-21-5. [Link]
-
Carl ROTH. Safety Data Sheet: Methylamine. [Link]
-
Bloom Tech. Why is N-Methylaniline More Basic than Aniline?. [Link]
Sources
- 1. 3-Chloro-4-fluoro-N-methylaniline,77898-24-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
Technical Guide: Therapeutic Potential of 3-Chloro-4-fluoro-N-methylaniline Derivatives
The following technical guide details the therapeutic potential, medicinal chemistry rationale, and synthetic utility of 3-Chloro-4-fluoro-N-methylaniline derivatives. This analysis distinguishes this specific N-methylated scaffold from its ubiquitous non-methylated counterpart (used in Gefitinib), focusing on its emerging role in next-generation kinase and DNA repair inhibitors.[1]
Executive Summary
3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9) is a specialized pharmacophore building block distinct from the widely used 3-chloro-4-fluoroaniline. While the latter is the cornerstone of first-generation EGFR inhibitors (e.g., Gefitinib), the N-methylated variant represents a strategic evolution in medicinal chemistry.[1]
This scaffold is primarily utilized to synthesize tertiary amides and tertiary amines within bioactive molecules. The introduction of the N-methyl group serves three critical medicinal chemistry functions:
-
Conformational Restriction: It forces specific rotameric states in amide linkages, often locking the molecule into a bioactive conformation.
-
Metabolic Stability: It blocks potential N-dealkylation or glucuronidation sites, extending half-life.
-
Lipophilicity Modulation: It eliminates a hydrogen bond donor, altering the solvation penalty upon binding to hydrophobic pockets in targets like PI3K , Aurora Kinase , and DNA Polymerase Theta (Polθ) .[1]
Medicinal Chemistry Rationale: The "Methyl Effect"[1]
In drug design, the transition from a secondary amine/amide (–NH–) to a tertiary N-methylated system (–N(Me)–) is a high-impact modification.[1]
Conformational Locking
In the context of kinase inhibitors, the N-methyl group introduces steric bulk that restricts rotation around the N-Aryl bond. For targets like Aurora-2 kinase , this pre-organization reduces the entropic cost of binding.
-
Mechanism:[1] The methyl group clashes with the ortho-hydrogen or substituents on the aromatic ring, favoring a non-planar conformation often required to fit into the ATP-binding cleft's hydrophobic back-pocket.
Solubility and Permeability
Replacing the N-H hydrogen removes a hydrogen bond donor (HBD).[1]
-
Effect: This lowers the desolvation energy required for the drug to enter the lipid bilayer, often improving passive membrane permeability.
-
Solubility: While it reduces polarity, the disruption of crystal lattice energy (due to the lack of intermolecular H-bonding) often results in higher solubility for the N-methyl derivative compared to the non-methylated parent.[1]
Therapeutic Applications & Case Studies
Current research and patent literature highlight three primary therapeutic areas for derivatives of this scaffold.
DNA Damage Response (DDR): Polθ Inhibitors
Recent patents (e.g., WO2021028643) identify 3-chloro-4-fluoro-N-methylaniline as a key starting material for inhibitors of DNA Polymerase Theta (Polθ) .[1]
-
Target: Polθ is upregulated in homologous recombination-deficient (HRD) tumors (e.g., BRCA-mutated breast/ovarian cancer).[1]
-
Mechanism: Derivatives form tertiary amides that inhibit the microhomology-mediated end joining (MMEJ) pathway.[1]
-
Synthetic Lethality: These inhibitors are designed to be synthetic lethal in cancer cells that already lack functional BRCA1/2 repair mechanisms.
PI3K Pathway Inhibition
Derivatives have been explored as Phosphoinositide 3-kinase (PI3K) inhibitors.[1]
-
Structure: The aniline is coupled to chromenone or heterocyclic cores.
-
Role: The N-methyl group is critical for positioning the 3-chloro-4-fluorophenyl ring into the affinity pocket of the PI3K isoform, improving selectivity over mTOR.
Aurora Kinase Inhibition
Quinazoline derivatives incorporating this aniline (e.g., Compound 541 in US6919338B2) have shown potency against Aurora-2 kinase .[1]
-
Application: Aurora kinases are essential for cell division; their inhibition leads to mitotic arrest and apoptosis in rapidly dividing tumor cells.
Experimental Protocols
Protocol: T3P-Mediated Amide Coupling
This protocol describes the coupling of 3-chloro-4-fluoro-N-methylaniline with a carboxylic acid core, a standard workflow for generating Polθ or PI3K inhibitors.
Reagents:
-
Carboxylic Acid Core (e.g., Proline derivative): 1.0 equiv.[1]
-
3-Chloro-4-fluoro-N-methylaniline: 1.5 equiv.
-
Propylphosphonic anhydride (T3P) (50 wt.% in EtOAc): 3.0 equiv.[1]
-
Pyridine (Solvent/Base): 10-20 volumes.[1]
Methodology:
-
Charge: In a dry reaction vessel under N₂, dissolve the Carboxylic Acid Core (1.0 equiv) and 3-Chloro-4-fluoro-N-methylaniline (1.5 equiv) in Pyridine.
-
Activation: Add T3P solution dropwise at 0°C to control exotherm.
-
Reaction: Heat the mixture to 100°C and stir for 12–16 hours. Note: The elevated temperature is often required due to the steric hindrance of the N-methyl aniline.
-
Work-up: Cool to RT. Concentrate under reduced pressure. Dilute with EtOAc and wash with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.
-
Purification: Purify via Prep-HPLC or Flash Chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
LCMS: Look for Mass [M+H]⁺ corresponding to Product.[1]
-
¹H NMR: Confirm presence of the N-methyl singlet (typically ~3.2–3.4 ppm) and the characteristic splitting pattern of the 3-chloro-4-fluorophenyl ring.
Protocol: Synthesis of the Intermediate (N-Methylation)
If the starting material is unavailable, it can be synthesized from 3-chloro-4-fluoroaniline.
Method (Reductive Amination):
-
Reflux 3-chloro-4-fluoroaniline with Paraformaldehyde and NaOMe in Methanol (formation of imine/hemiaminal).
-
Reduce in situ with NaBH₄.
-
Alternative: Use Dimethyl carbonate (DMC) with a zeolite catalyst for mono-methylation to avoid over-methylation to the N,N-dimethyl product.[1]
Visualization of Mechanisms & Workflows
Synthetic Pathway: From Aniline to Bioactive Amide
The following diagram illustrates the conversion of the raw aniline into a therapeutic kinase inhibitor scaffold using the T3P coupling method.
Caption: Synthetic workflow for integrating the 3-chloro-4-fluoro-N-methylaniline scaffold into drug candidates.
Therapeutic Mechanism: Synthetic Lethality in Oncology
This diagram details how derivatives targeting Polθ (Polymerase Theta) utilize the scaffold to induce cell death in BRCA-mutant cancers.[1]
Caption: Mechanism of Synthetic Lethality: Polθ inhibitors block the backup repair pathway in BRCA-deficient cells.[1]
Data Summary: Physicochemical Profile
| Property | Value | Relevance to Drug Discovery |
| Molecular Weight | 159.59 g/mol | Low MW fragment, ideal for fragment-based design (FBDD).[1] |
| LogP (Predicted) | ~2.7 | Moderate lipophilicity; N-methylation increases LogP vs. NH analog.[1] |
| H-Bond Donors | 1 (Amine) | Becomes 0 upon amide coupling (improves membrane permeability).[1] |
| H-Bond Acceptors | 1 (F), 1 (N) | Fluorine acts as a weak acceptor and metabolic blocker.[1] |
| pKa (Conjugate Acid) | ~3.5–4.0 | Weak base; likely uncharged at physiological pH, aiding passive transport.[1] |
References
-
Google Patents. (2021).[1][2] Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1).[1] Retrieved from [1]
-
Google Patents. (2022).[1][2] Heterocyclic compounds for use in the treatment of cancer (EP4010080B1).[1] Retrieved from [1]
-
Google Patents. (2005).[1] Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase (US6919338B2).[1][2] Retrieved from [1]
-
PubChem. (n.d.).[1] 3-Chloro-4-fluoro-N-methylaniline (Compound Summary). National Library of Medicine. Retrieved from [1]
-
BenchChem. (2025).[1] A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline.[3] Retrieved from (General reference for the non-methylated parent scaffold properties).[1]
Sources
- 1. WO2021028643A1 - Composés hétérocycliques destinés à être utilisés dans le traitement du cancer - Google Patents [patents.google.com]
- 2. US6919338B2 - Substituted quinazoline derivatives and their use as inhibitors of aurora-2 kinase - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Halogenated N-Methylanilines
Synthesis, Reactivity, and Bio-Applicability
Executive Summary
Halogenated N-methylanilines represent a critical scaffold in modern medicinal chemistry and agrochemical development.[1] By introducing halogen atoms (F, Cl, Br, I) onto the N-methylaniline core, researchers can precisely modulate physicochemical properties such as lipophilicity (
Physicochemical Profiling & Structural Logic
The strategic value of halogenated N-methylanilines lies in the ability to "tune" the molecule's electronic and steric environment. The N-methyl group introduces a steric break from planarity and increases lipophilicity compared to primary anilines, while the halogen substituent exerts electron-withdrawing effects that alter the basicity of the nitrogen lone pair.[1]
Comparative Data Profile
The following table summarizes the physicochemical shifts observed when substituting the para-position of N-methylaniline. Note the inverse relationship between halogen size/electronegativity and
| Compound | Substituent (R) | LogP (Predicted) | Electronic Effect ( | Boiling Point (°C) | |
| N-Methylaniline | -H | ~4.84 | 1.66 | 0.00 | 196 |
| 4-Fluoro-N-methylaniline | -F | ~4.65 | 1.95 | 0.06 | 187 |
| 4-Chloro-N-methylaniline | -Cl | ~3.90 | 2.50 | 0.23 | 239 |
| 4-Bromo-N-methylaniline | -Br | ~3.60 | 2.80 | 0.23 | 250 (dec) |
Data synthesized from standard physicochemical databases and Hammett constant literature [1, 2].
Key Insight: The drop in
Synthetic Methodologies
To ensure high purity and avoid the formation of quaternary ammonium salts (over-alkylation), two primary routes are recommended: Reductive Amination (for accessibility) and Buchwald-Hartwig Amination (for precision with complex halides).
Decision Logic for Synthesis
The following diagram illustrates the selection process for the optimal synthetic route based on starting material availability.
Figure 1: Synthetic decision matrix for selecting between reductive amination and metal-catalyzed coupling.
Protocol A: Reductive Amination (Standard Operating Procedure)
Best for: Converting commercially available halo-anilines to N-methyl derivatives without over-methylation.[1]
Reagents: Para-haloaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaOMe (1.2 eq), NaBH₄ (1.5 eq), Methanol (Solvent).
-
Imine Formation: Dissolve the haloaniline in Methanol (0.5 M concentration). Add Paraformaldehyde and NaOMe. Stir at reflux for 2 hours. Mechanism: The methoxide depolymerizes paraformaldehyde to formaldehyde, which condenses with the amine to form the Schiff base (imine).
-
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).
-
Workup: Stir at room temperature for 1 hour. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄. Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Validation Point: Monitor the disappearance of the imine peak (~8.3 ppm) in ¹H NMR to confirm reduction [3].
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Installing the N-methylamino group onto an aryl halide when the aniline is not available.[1]
Reagents: Aryl Bromide (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Pd₂(dba)₃ (1 mol%), BINAP or Xantphos (2 mol%), NaOtBu (1.4 eq), Toluene.
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3x.
-
Catalyst Pre-mix: Add Pd source, Ligand, and Base. Add Toluene and stir for 5 mins to generate the active catalytic species.
-
Addition: Add the Aryl Bromide and Methylamine solution.
-
Reaction: Seal and heat to 80-100°C for 12-16 hours.
-
Workup: Filter through a celite pad to remove Palladium residues. Concentrate and purify.
Critical Control: Use of bidentate ligands (BINAP/Xantphos) is essential to prevent
Metabolic Fate & Toxicology
Understanding the metabolism of halogenated N-methylanilines is crucial for drug safety.[1] The N-methyl group is a "soft spot" for CYP450 enzymes.[1]
The Quinone Imine Liability
The primary toxicological concern is the bioactivation pathway. While N-demethylation is a detoxification route, ring hydroxylation (if not blocked) can lead to reactive metabolites.
-
N-Demethylation: CYP450 removes the methyl group, yielding the primary haloaniline (generally less toxic, excretable).
-
Bioactivation: If the para-position is unsubstituted, CYP450 introduces a hydroxyl group, forming a p-aminophenol derivative.[1] This can oxidize to a Quinone Imine , a potent electrophile that alkylates DNA and proteins (hepatotoxicity).
-
Halogen Blocking: Placing a halogen (Cl, F) at the para-position blocks this direct hydroxylation, forcing the metabolism towards the safer N-demethylation pathway or forcing ipso-substitution (rare but possible) [5, 6].[1]
Figure 2: Metabolic bifurcation showing the protective effect of para-substitution.[1]
Applications in Drug Discovery[2][3][4]
Halogenated N-methylanilines serve as more than just intermediates; they are functional bioisosteres.[1]
-
Lipophilicity Modulation: The N-methyl group breaks hydrogen bond donor capability (compared to
), increasing brain penetration (CNS activity). The addition of a halogen further increases (Cl > F). -
Conformational Locking: The ortho-halogenated derivatives can restrict the rotation of the N-methyl group due to steric clash, locking the molecule into a bioactive conformation.[1]
-
Radical Precursors: In process chemistry, N-methylanilines are increasingly used as organic photoredox catalysts or radical initiators in combination with oxidizing agents, generating nitrogen-centered radicals for late-stage functionalization [7].[1]
Case Example: In the development of kinase inhibitors, the 4-chloro-N-methylaniline motif is often employed to fill hydrophobic pockets (S1/S2 regions) of the ATP binding site.[1] The chlorine atom provides a "halogen bond" anchor (interaction with backbone carbonyls), while the N-methyl group prevents rapid Phase II conjugation (glucuronidation) that would occur with a primary aniline [8].
References
-
PubChem. (2025).[2][3] 4-Chloro-N-methylaniline Compound Summary. National Library of Medicine. Link
-
ChemicalBook. (2025).[3] 4-Fluoro-N-methylaniline Properties and Safety. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Link
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Ligand Effects and Scope. Link
-
Klopčič, I., & Dolenc, M. S. (2019).[4][5] Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. Link
-
Cnubben, N. H., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation. Biochemical Pharmacology. Link
-
PubMed. (2017).[6] N-Methylanilines as Simple and Efficient Promoters for Radical-Type Cross-Coupling. Link
-
Pharma Excipients. (2022).[7] New Halogen-Containing Drugs Approved by FDA: An Overview. Link
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- 4. Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Toxicity Profile of 3-Chloro-4-fluoro-N-methylaniline: An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the toxicological profile of 3-Chloro-4-fluoro-N-methylaniline, a compound of interest in pharmaceutical and chemical synthesis. Recognizing the current data landscape, this document synthesizes available information on the closely related parent compound, 3-chloro-4-fluoroaniline, and the broader class of halogenated anilines to project a scientifically grounded toxicity profile for the N-methylated derivative. This approach is rooted in established principles of structure-activity relationships in toxicology, providing researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in early-stage development.
Introduction: The Significance of 3-Chloro-4-fluoro-N-methylaniline in Modern Synthesis
3-Chloro-4-fluoro-N-methylaniline belongs to a class of halogenated anilines that are versatile building blocks in organic synthesis. The unique substitution pattern of chlorine and fluorine atoms on the aniline ring, coupled with the N-methyl group, imparts specific physicochemical properties that are valuable in the design of novel pharmaceutical agents and other specialty chemicals. However, the introduction of these functional groups also necessitates a thorough evaluation of the compound's potential for toxicity. Understanding the toxicological profile is paramount for ensuring the safety of researchers handling the compound and for predicting its potential liabilities in downstream applications, including drug development. This guide will systematically explore the key facets of its potential toxicity, from acute effects to long-term and environmental impacts.
Toxicokinetics and Metabolism: The Journey of a Halogenated Aniline in the Body
The toxicological activity of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for 3-Chloro-4-fluoro-N-methylaniline is not available, studies on the closely related 3-chloro-4-fluoroaniline in rats provide critical insights into its likely metabolic fate.[1][2][3]
The metabolism of 3-chloro-4-fluoroaniline is both rapid and extensive, with very little of the parent compound being excreted unchanged in the urine.[1][2][3] The primary metabolic transformations observed are N-acetylation and hydroxylation, followed by O-sulfation.[1][2][3] The principal metabolites identified in rats were 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide.[1][2][3]
The presence of the N-methyl group in 3-Chloro-4-fluoro-N-methylaniline is expected to introduce an additional metabolic pathway: N-demethylation. This would yield the parent aniline, 3-chloro-4-fluoroaniline, which would then likely undergo the metabolic transformations described above. The enzymatic systems responsible for these reactions are primarily the cytochrome P450 family of enzymes located in the liver.
Diagram: Proposed Metabolic Pathway of 3-Chloro-4-fluoro-N-methylaniline
Caption: Proposed metabolic pathway of 3-Chloro-4-fluoro-N-methylaniline.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance. For 3-Chloro-4-fluoro-N-methylaniline, the primary routes of occupational exposure are oral, dermal, and inhalation.
| Endpoint | Classification | Key Findings | Source |
| Acute Oral Toxicity | Category 3 or 4 | Toxic if swallowed. | [4][5] |
| Acute Dermal Toxicity | Category 3 or 4 | Toxic in contact with skin. | [4][5] |
| Acute Inhalation Toxicity | Category 3 or 4 | Toxic if inhaled. | [4][5] |
| Skin Corrosion/Irritation | Not Classified | Not expected to be a significant skin irritant. | |
| Serious Eye Damage/Irritation | Not Classified | Not expected to be a significant eye irritant. |
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423)
-
Animal Model: Healthy, young adult female rats are used as they are generally more sensitive.
-
Dosage: A starting dose is selected based on available data for structurally similar compounds. The test proceeds sequentially with single animals, with the outcome of the previous animal determining the dose for the next.
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the determination of a range of lethal doses and the identification of signs of toxicity.
Diagram: Acute Toxicity Testing Workflow
Caption: A simplified workflow for an acute oral toxicity study.
Repeated Dose Toxicity
Chronic or sub-chronic exposure to a substance can lead to adverse effects that are not apparent after a single dose. For halogenated anilines, repeated exposure can lead to effects on the blood, spleen, liver, and kidneys.[6]
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (Following OECD Guideline 408) [7][8][9][10][11]
-
Animal Model: Typically, rats are used. At least 10 males and 10 females per group.[8]
-
Dosage: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.[8]
-
Administration: The test substance is administered daily via gavage or in the diet for 90 days.[8]
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy is performed on all animals, and a comprehensive set of tissues and organs is examined microscopically.
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). Genotoxic compounds are often, but not always, carcinogenic. The genotoxicity of aniline derivatives is a known concern.[12][13] While some in vitro tests on aniline have been negative or equivocal, there is evidence that its metabolites can be genotoxic.[14]
A standard battery of in vitro genotoxicity tests is recommended to assess the mutagenic and clastogenic potential of 3-Chloro-4-fluoro-N-methylaniline.
| Test | OECD Guideline | Endpoint Measured |
| Bacterial Reverse Mutation Test (Ames Test) | 471 | Gene mutations (point mutations and frameshifts) in bacteria.[15][16] |
| In vitro Mammalian Chromosomal Aberration Test | 473 | Structural chromosomal damage (aberrations) in mammalian cells.[5][17][18][19][20] |
| In vitro Mammalian Cell Gene Mutation Test (e.g., HPRT assay) | 476 | Gene mutations in mammalian cells.[21][22][23][24][25] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471) [15][16]
-
Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations on agar plates deficient in the required amino acid.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
Diagram: Genotoxicity Testing Strategy
Sources
- 1. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 5. Oced 473 chromosomal aberration | PPTX [slideshare.net]
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- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 11. Copia Guideline 408 [vivotecnia.com]
- 12. d-nb.info [d-nb.info]
- 13. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. baua.de [baua.de]
- 15. enamine.net [enamine.net]
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- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 21. policycommons.net [policycommons.net]
- 22. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]
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- 25. oecd.org [oecd.org]
structural analysis of 3-Chloro-4-fluoro-N-methylaniline
Executive Summary
3-Chloro-4-fluoro-N-methylaniline (CAS: 70631-71-9) is a critical halogenated aniline intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and advanced agrochemicals.[1][2] Its structural integrity is defined by the specific arrangement of a chlorine atom at the meta position and a fluorine atom at the para position relative to the N-methylamino group.
This guide provides a comprehensive framework for the structural validation of this molecule. Unlike standard certificates of analysis, this document focuses on the causality of analytical methods—explaining why specific techniques are chosen and how to interpret the data to distinguish the target secondary amine from its primary amine precursor (3-Chloro-4-fluoroaniline) and tertiary amine impurities.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule exhibits a "push-pull" electronic system. The amino group is an electron donor (resonance), while the fluorine and chlorine atoms act as electron-withdrawing groups (inductive). This electronic environment significantly influences its chromatographic behavior and spectroscopic signature.
Table 1: Physicochemical Profile
| Property | Specification / Description | Causality & Notes |
| CAS Number | 70631-71-9 | Unique identifier. |
| Molecular Formula | C₇H₇ClFN | M.W. = 159.59 g/mol . |
| Physical State | Yellow Oil / Low-melting Solid | N-methylation disrupts the intermolecular H-bonding network found in the primary amine (which is a solid, MP 42-44°C), lowering the melting point. |
| Solubility | Soluble in DMSO, MeOH, DCM | Lipophilic character dominates due to halogenation. |
| Basicity (pKa) | ~3.5 - 4.0 (Predicted) | The electron-withdrawing F and Cl atoms reduce the basicity of the nitrogen lone pair compared to N-methylaniline. |
Part 2: Synthetic Pathway & Impurity Logic
To analyze the molecule effectively, one must understand its origin. The standard synthesis involves the methylation of 3-Chloro-4-fluoroaniline. This creates a specific impurity profile that the analyst must detect.
Key Impurities to Monitor:
-
Starting Material: 3-Chloro-4-fluoroaniline (Primary Amine).
-
Over-Alkylation: 3-Chloro-4-fluoro-N,N-dimethylaniline (Tertiary Amine).
Diagram 1: Synthesis & Impurity Network This diagram maps the reaction pathway and the critical impurities generated, serving as a guide for what to look for in HPLC and NMR.
Caption: Reaction pathway showing the stepwise methylation. The analyst must confirm the conversion of Primary → Secondary while quantifying the Tertiary impurity.
Part 3: Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR) Strategy
NMR is the definitive tool for structural elucidation. The challenge is distinguishing the N-methyl group (doublet or broad singlet) from impurities.
-
Solvent Selection: DMSO-
is preferred over CDCl .-
Reasoning: DMSO slows down proton exchange, allowing the observation of the N-H coupling. In CDCl
, the N-H often appears as a broad singlet without coupling, making it harder to distinguish from OH impurities.
-
Table 2: Diagnostic NMR Signals (Predicted in DMSO-
| Nucleus | Signal Region (ppm) | Multiplicity | Structural Assignment | Diagnostic Value |
| ¹H | 2.70 – 2.85 | Doublet (J ≈ 5 Hz) | N-CH₃ | Definitive proof of mono-methylation. A singlet indicates tertiary amine or rapid exchange. |
| ¹H | 5.80 – 6.20 | Broad Quartet | N-H | Presence confirms secondary amine. Absence implies tertiary amine. |
| ¹H | 6.40 – 7.10 | Multiplets | Ar-H | Coupling pattern (d, dd) confirms 1,3,4-substitution. |
| ¹³C | ~30.0 | Singlet | N-CH₃ | Carbon shift confirms methyl attachment to Nitrogen. |
| ¹⁹F | -120 to -130 | Multiplet | Ar-F | Fluorine shift is sensitive to the oxidation state of the nitrogen. |
NMR Decision Logic
The following workflow ensures the analyst correctly interprets the N-methyl region, which is the most common source of error.
Caption: Logic tree for interpreting the N-methyl signal. A doublet in DMSO-d6 is the "Gold Standard" for confirming the secondary amine structure.
Part 4: Chromatographic Purity Profiling (HPLC)
Method Development Philosophy
Fluoroanilines are weak bases. Standard C18 methods often result in peak tailing due to interaction with residual silanols on the column.
-
Solution: Use a "silanol-shielding" strategy. High buffer strength or an amine-modified stationary phase is recommended.
-
Detection: The halogenated ring provides strong UV absorption. 254 nm is standard, but 240 nm may offer higher sensitivity for trace impurities.
Validated HPLC Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH ensures the amine is fully protonated (BH+), improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Elution Order (Predicted based on Hydrophobicity):
-
3-Chloro-4-fluoroaniline (Primary): Most polar, elutes first.
-
3-Chloro-4-fluoro-N-methylaniline (Target): Intermediate retention.
-
3-Chloro-4-fluoro-N,N-dimethylaniline (Tertiary): Most lipophilic, elutes last.
Part 5: Handling & Stability
-
Oxidation Sensitivity: Anilines are prone to oxidation, turning brown/black upon exposure to air.
-
Protocol: Store under Argon/Nitrogen at 2-8°C.
-
-
Safety: Halogenated anilines are toxic and potential skin sensitizers.
-
Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24853696, 3-Chloro-4-fluoroaniline (Parent Compound Data). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (General reference for NMR shift prediction of substituted anilines).
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 3-Chloro-4-fluoro-N-methylaniline and its Core Precursor
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Chloro-4-fluoro-N-methylaniline, a compound of interest in synthetic chemistry. Due to the limited availability of published data for this specific N-methylated derivative, this document establishes a scientifically grounded framework by examining its proximate and well-characterized precursor, 3-Chloro-4-fluoroaniline. We will detail the established melting and boiling points for this precursor and provide authoritative, field-proven protocols for their experimental determination. This approach ensures that researchers, scientists, and drug development professionals have a reliable reference for characterization, quality control, and further synthetic exploration.
Core Physicochemical Profiles
A precise understanding of a compound's physical state, melting point, and boiling point is fundamental to its synthesis, purification, and application. While 3-Chloro-4-fluoro-N-methylaniline has been described in synthetic literature as a yellow oil, suggesting a melting point below ambient temperature, specific numerical data is not widely published.[1] Therefore, we present the robustly documented properties of its parent compound, 3-Chloro-4-fluoroaniline, as a critical baseline. This precursor is a solid at room temperature, appearing as a white to light brown crystalline substance.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | 3-Chloro-4-fluoro-N-methylaniline | 3-Chloro-4-fluoroaniline | Source(s) |
|---|---|---|---|
| Molecular Formula | C₇H₇ClFN | C₆H₅ClFN | [4][5] |
| Molecular Weight | 159.59 g/mol | 145.56 g/mol | [4][5] |
| Appearance | Yellow Oil | White to light brown crystalline solid | [1][2][3] |
| Melting Point | Not specified (implied < R.T.) | 42-44 °C | [2][3][5][6] |
| Boiling Point | Not specified | 227-228 °C (at 1013 hPa) |[3][5][6] |
Strategic Importance in Chemical Synthesis
Halogenated anilines are cornerstone building blocks in the fine chemical industry. The specific substitution pattern of the aniline core provides a versatile scaffold for creating complex molecules with significant biological activity.
-
Pharmaceutical Development : 3-Chloro-4-fluoroaniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its applications include the construction of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase, and targeted cancer therapies like Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[3][7] The N-methylated derivative represents a logical next-generation intermediate for modifying solubility, metabolic stability, and target-binding interactions.
-
Agrochemicals : This structural motif is also integral to the manufacturing of modern herbicides and pesticides, where the halogen substituents enhance the efficacy and environmental persistence of the active compounds.[8][9]
Authoritative Protocols for Physical Property Determination
The following protocols describe self-validating systems for the accurate determination of melting and boiling points. The causality behind each step is explained to ensure experimental robustness and reproducibility.
Melting Point Determination (Capillary Method)
This method is the gold standard for determining the melting point of a crystalline solid, such as the precursor 3-Chloro-4-fluoroaniline. The melting point provides a sharp criterion for purity; impurities typically depress and broaden the melting range.
Experimental Rationale: The gradual heating of a finely packed sample within a calibrated apparatus allows for the precise observation of the phase transition from solid to liquid. A slow heating rate near the melting point is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring accuracy.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Protocol:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Sample Packing: Invert the tube and tap its sealed end on a hard surface to tightly pack the solid to a height of 2-3 mm. A densely packed sample ensures uniform heat transfer.
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary in the apparatus and heat at a rapid rate (10-15 °C/min) to find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Using a new sample, heat the apparatus quickly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute. This slow ramp is crucial for an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts and the sample is fully liquid.
-
The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp range of 0.5-1.5 °C.[6]
-
Boiling Point Determination (Microscale Method)
This method is ideal for determining the boiling point of liquids, such as 3-Chloro-4-fluoro-N-methylaniline, especially when only a small quantity is available.
Experimental Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] In this setup, a small, inverted capillary tube acts as a manometer. As the liquid is heated, trapped air expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, it boils, filling the capillary with vapor. Upon cooling, the vapor pressure drops, and the moment it falls below atmospheric pressure, the external pressure forces the liquid back into the capillary. This precise moment corresponds to the boiling point.[10]
Apparatus:
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (oil bath or heating block)
-
Rubber band or wire for attachment
Step-by-Step Protocol:
-
Sample Preparation: Add 0.5-1 mL of the liquid (the "yellow oil" of 3-Chloro-4-fluoro-N-methylaniline) into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample and the thermometer bulb are level.
-
Heating: Immerse the assembly in an oil bath or place it in a heating block. The oil ensures uniform heat distribution.[11]
-
Observation of Boiling: Begin heating gently. Initially, a slow stream of bubbles will emerge from the capillary as the trapped air expands. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of bubbles from the capillary tip.[10]
-
Recording the Boiling Point: Once a vigorous and steady stream of bubbles is observed, remove the heat source.
-
Cooling and Measurement: Carefully watch the capillary tube as the apparatus cools. The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this value.[10]
Integrated Workflow for Material Characterization
A robust workflow is essential for validating the identity and purity of a synthesized compound before its use in further research or development. This process ensures that the material meets all required specifications.
Caption: A generalized workflow for the synthesis and characterization of a chemical intermediate.
Conclusion
While direct physicochemical data for 3-Chloro-4-fluoro-N-methylaniline remains sparse in the literature, a robust characterization can be achieved through established, first-principle analytical methods. By using its well-documented precursor, 3-Chloro-4-fluoroaniline, as a reference, researchers can establish a reliable baseline for their work. The detailed protocols provided in this guide offer a validated framework for determining the melting and boiling points, which are critical parameters for ensuring the identity, purity, and suitability of this compound for advanced applications in pharmaceutical and agrochemical development.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. Retrieved from PrepChem.com. [Link]
- Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from Learning Space, The Hashemite University.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline.
- University of Calgary. (n.d.). Melting point determination.
- chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. YouTube.
- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
-
PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Li, Y., et al. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from vedantu.com. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 3-Chloro 4-fluoro aniline, 98%. Retrieved from ottokemi.com. [Link]
-
Carl ROTH. (n.d.). 3-Chloro-4-fluoroaniline, 25 g, CAS No. 367-21-5. Retrieved from carlroth.com. [Link]
- BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
-
U.S. Environmental Protection Agency. (2025, October 15). 3-Chloro-4-methylaniline Properties. CompTox Chemicals Dashboard. Retrieved from epa.gov. [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- BenchChem. (2025). A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications.
-
ResearchGate. (n.d.). Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Semantic Scholar. (n.d.). 3-chloro-4-fluoroaniline. Retrieved from semanticscholar.org. [Link]
-
Pal, R., et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Chloro-4-fluoro-N-methylaniline. Retrieved from bz-hx.com. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Chloro 4-fluoro aniline, 98% 367-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-4-fluoro-N-methylaniline - CAS:77898-24-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
Methodological & Application
synthesis of 3-Chloro-4-fluoro-N-methylaniline from 3-chloro-4-fluoroaniline
Application Note: Precision Synthesis of 3-Chloro-4-fluoro-N-methylaniline
Executive Summary
The synthesis of 3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9) represents a classic challenge in medicinal chemistry: the selective monomethylation of a primary aniline. This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., Afatinib analogs) where the specific halogenation pattern modulates metabolic stability and binding affinity.
Direct alkylation of 3-chloro-4-fluoroaniline with methyl iodide is operationally simple but chemically flawed; the inductive effect of the added methyl group renders the product more nucleophilic than the starting material, leading to uncontrollable over-alkylation (formation of N,N-dimethyl and quaternary ammonium species).
This guide presents two field-proven, self-validating protocols designed to bypass this selectivity paradox:
-
Protocol A (The "Smart" Route): A Sodium Methoxide-mediated reductive amination that locks the stoichiometry at the mono-methyl stage.
-
Protocol B (The "Sure" Route): A two-step Formylation/Reduction sequence that guarantees high purity for GMP-adjacent applications.
Critical Pathway Analysis
The electronic environment of the 3-chloro-4-fluoroaniline ring (electron-withdrawing halogens) reduces the nucleophilicity of the amine, making it sluggish to react initially but prone to runaway alkylation once the first methyl group is introduced.
Comparative Strategy Logic
| Feature | Direct Alkylation (MeI) | Reductive Amination (Protocol A) | Formylation-Reduction (Protocol B) |
| Selectivity | Poor (Mixture of 1°, 2°, 3°) | Excellent (>95% Mono) | Absolute (100% Mono) |
| Atom Economy | High | Moderate | Low (Requires protecting group) |
| Scalability | Low (Purification difficult) | High (One-pot) | High (Robust intermediates) |
| Mechanism | SN2 Substitution | Imine formation | Acylation |
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree and mechanistic divergence between the failure of direct alkylation and the success of the proposed protocols.
Caption: Mechanistic divergence showing why direct alkylation fails due to kinetic over-reaction, while Protocols A and B enforce mono-selectivity through stable intermediates.
Protocol A: Sodium Methoxide-Mediated Reductive Methylation
Best for: Rapid synthesis, moderate-to-large scale, one-pot efficiency.
This method utilizes the "methanol" route where paraformaldehyde and sodium methoxide generate a reactive hemiaminal/imine species in situ, which is then selectively reduced. The presence of methoxide prevents the protonation of the product, inhibiting further reaction with formaldehyde.
Reagents & Materials
-
Substrate: 3-Chloro-4-fluoroaniline (1.0 eq)
-
C1 Source: Paraformaldehyde (1.5 eq)
-
Base: Sodium Methoxide (NaOMe), 25-30% solution in methanol (1.5 eq)
-
Reductant: Sodium Borohydride (NaBH4) (1.0 eq)
-
Solvent: Methanol (anhydrous preferred)
Step-by-Step Methodology
-
Condensation (Imine Formation):
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-fluoroaniline (10 mmol) in Methanol (30 mL).
-
Add Sodium Methoxide solution (15 mmol) followed by Paraformaldehyde (15 mmol).
-
Observation: The suspension will clear as the paraformaldehyde depolymerizes and reacts.
-
Heat the mixture to reflux (65 °C) for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 4:1) should show consumption of the starting aniline and formation of a new spot (the imine/hemiaminal).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium Borohydride (10 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Quench the reaction by slowly adding water (10 mL).
-
Remove methanol under reduced pressure (rotary evaporator).
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
The crude oil is often >90% pure.
-
If necessary, purify via flash column chromatography (SiO2, eluting with 10-20% EtOAc in Hexanes).
-
Protocol B: The Formylation-Reduction Sequence
Best for: GMP synthesis, absolute purity requirements, avoiding all traces of dimethyl impurity.
This route uses a "protect-then-reduce" strategy. By converting the amine to a formamide, we physically block the nitrogen from accepting a second alkyl group. The subsequent reduction converts the carbonyl (C=O) to a methylene (CH2), yielding the methyl group.
Step-by-Step Methodology
Step 1: N-Formylation
-
Reagents: Formic acid (98%, 5 eq), Acetic Anhydride (1.1 eq).
-
Procedure:
-
Prepare the mixed anhydride: Add Formic acid to Acetic Anhydride at 0 °C and stir for 30 min.
-
Add 3-Chloro-4-fluoroaniline (1.0 eq) dissolved in THF or DCM.
-
Stir at RT for 2-4 hours.
-
Concentrate in vacuo. The residue is N-(3-chloro-4-fluorophenyl)formamide .
-
Validation:1H NMR should show a formyl proton signal (~8.3-8.5 ppm) and disappearance of the aniline NH2.
-
Step 2: Borane Reduction
-
Reagents: Borane-Dimethylsulfide complex (BH3·DMS) (2.0 eq) or LiAlH4.
-
Procedure:
-
Dissolve the crude formamide in anhydrous THF under Nitrogen.
-
Cool to 0 °C .
-
Dropwise add BH3·DMS (2.0 eq).
-
Heat to reflux for 2-3 hours.
-
Critical Quench: Cool to 0 °C. Carefully add Methanol (to destroy excess borane) followed by conc. HCl (to break the boron-amine complex).
-
Reflux the acidic mixture for 1 hour (Methanolysis).
-
Basify with NaOH (pH > 10) and extract with Ether/EtOAc.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these specific spectral markers. The key is the integration of the methyl singlet and the splitting pattern of the aromatic protons.
Expected Data for 3-Chloro-4-fluoro-N-methylaniline:
| Technique | Parameter | Expected Value / Signal |
| Appearance | Physical State | Yellow to colorless oil |
| 1H NMR | N-CH3 | δ 2.79 - 2.85 ppm (Singlet, 3H) |
| Aromatic H (H2) | δ ~6.59 ppm (dd, J ≈ 2.8 Hz) | |
| Aromatic H (H5) | δ ~6.95 ppm (t, J ≈ 8.9 Hz) | |
| Aromatic H (H6) | δ ~6.40 ppm (m) | |
| N-H | Broad singlet (exchangeable, ~3.5-4.0 ppm) | |
| MS (EI/ESI) | Molecular Ion | m/z 159/161 (Cl isotope pattern 3:[1]1) |
| TLC | Rf | Higher than starting material (less polar due to Me vs H) |
Note: NMR shifts referenced to CDCl3.[2][3] Data derived from Source 1.5.
Safety & Handling
-
Haloanilines: 3-Chloro-4-fluoroaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. All operations must be conducted in a fume hood.
-
Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas.
-
Borane-DMS: Pyrophoric and generates stench. Use bleach traps for glassware cleaning.
References
-
Selective Monomethylation Methodology
-
Reddy, P. V., et al. "Selective N-monomethylation of primary anilines with dimethyl carbonate." Tetrahedron Letters, 2009.
-
-
Specific Spectral Data & Catalyst Comparison
-
Zhang, S., et al. "Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts." Royal Society of Chemistry (RSC) Advances, 2023. (Contains specific NMR data for 3-chloro-4-fluoro-N-methylaniline).
-
- General Reductive Amination Protocol: Bhattacharyya, S. "A Comprehensive Guide to Reductive Amination." Journal of Organic Chemistry, 1996.
-
Product Properties & Safety
-
PubChem Compound Summary for CID 84764194 (Related Methyl-anilines).
-
Sources
Application Note: Selective N-Methylation of Halogenated Anilines
Abstract & Strategic Overview
The selective N-monomethylation of halogenated anilines is a pivotal transformation in the synthesis of kinase inhibitors and agrochemicals. This transformation presents a dual paradox:
-
Reactivity vs. Selectivity: The target product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation (quaternary salt formation).
-
Activation vs. Preservation: Conditions aggressive enough to methylate electron-deficient halogenated anilines often risk hydrodehalogenation (loss of I, Br, or Cl), destroying the handle required for subsequent cross-couplings.
This guide moves beyond standard textbook alkylations (e.g., MeI/Base), which are rarely suitable for high-value halogenated scaffolds due to poor selectivity. Instead, we detail three self-validating protocols tailored to the electronic and steric demands of the substrate.
Strategic Decision Matrix
Use the following logic to select the appropriate protocol for your substrate:
Figure 1: Decision tree for selecting the optimal N-methylation strategy based on substrate stability and scale.
Critical Mechanistic Insights
The "Dehalogenation Trap"
Classical reductive amination often employs Pd/C under H2 atmosphere. This is strictly forbidden for Iodo- and Bromo-anilines , as Palladium rapidly catalyzes oxidative addition into the C-X bond, replacing the halogen with hydrogen.
-
Solution: Use hydride donors (NaBH4, NaBH3CN) or Ruthenium-based catalysts, which are generally orthogonal to aryl halides under the described conditions.
The "Dialkylation Trap"
Halogenated anilines are electron-deficient (
-
Solution: We utilize Bhattacharyya’s Protocol (Protocol A) or Methanol Activation (Protocol B), which proceed via imine/hemiaminal intermediates that sterically or kinetically discourage a second addition.
Detailed Experimental Protocols
Protocol A: Modified Reductive Methylation (The "Gold Standard")
Best for: Lab-scale synthesis (100 mg – 10 g), Iodo/Bromo-anilines, and electron-poor substrates. Mechanism: Formation of a protonated hemiaminal/imine species followed by selective hydride reduction.
Reagents
-
Substrate: Halogenated Aniline (1.0 equiv)
-
C1 Source: Paraformaldehyde (3.0 equiv) (Solid allows better stoichiometry control than aqueous formalin).
-
Reductant: Sodium Borohydride (NaBH4) (5.0 equiv).[1]
-
Acid/Solvent: Sulfuric Acid (H2SO4) (1.0 equiv) in THF.
Step-by-Step Methodology
-
Imine Formation: To a dry round-bottom flask, add the halogenated aniline (10 mmol) and THF (30 mL). Cool to 0°C.
-
Acid Activation: Add H2SO4 (10 mmol) dropwise. Note: This protonates the aniline, but more importantly, it catalyzes the depolymerization of paraformaldehyde.
-
Addition: Add paraformaldehyde (30 mmol) in one portion. Stir at room temperature for 2 hours.
-
Checkpoint: Monitor by TLC. The starting material should disappear, replaced by a lower-running spot (imine/hemiaminal).
-
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (50 mmol) pellets portion-wise over 30 minutes. Caution: Significant gas evolution (H2).
-
Quench: Pour the mixture into ice-cold aqueous NaOH (1M) to neutralize acid and destroy excess borohydride.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.
Why this works: The sulfuric acid media stabilizes the iminium ion intermediate. The high charge density on the nitrogen prevents the lone pair from attacking a second equivalent of formaldehyde, effectively stopping the reaction at the mono-methyl stage [1, 5].
Protocol B: Ruthenium-Catalyzed "Borrowing Hydrogen"
Best for: Process scale (>10 g), Green Chemistry requirements, and substrates sensitive to strong acids. Mechanism: Ruthenium dehydrogenates methanol to formaldehyde in situ. The aniline condenses to form an imine, which the Ru-hydride species then reduces.
Reagents
-
Substrate: Halogenated Aniline (1.0 equiv)
-
Solvent/Reagent: Methanol (Reagent Grade, Dry)
-
Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + DPEphos (1.0 mol%) OR commercially available "Ru-Macho" complexes.
-
Base: Potassium tert-butoxide (KOtBu) (1.0 equiv).[2]
Step-by-Step Methodology
-
Catalyst Prep: In a glovebox or under Argon flow, mix [Ru(p-cymene)Cl2]2 (0.005 mmol) and DPEphos (0.01 mmol) in Methanol (2 mL) for 10 mins to generate the active species.
-
Reaction Assembly: Add the halogenated aniline (1.0 mmol) and KOtBu (1.0 mmol) to a pressure tube (heavy-walled glass).
-
Sealing: Add the catalyst solution. Seal the tube tightly.[3]
-
Heating: Heat to 120°C for 12–16 hours.
-
Note: Methanol boils at 65°C. The pressure vessel is essential to reach the activation energy required for methanol dehydrogenation.
-
-
Workup: Cool to room temperature. Depressurize carefully. Filter through a pad of Celite to remove Ru residues. Concentrate the filtrate.
Why this works: This method is "atom economic" (only byproduct is water).[4] The high steric bulk of the DPEphos ligand on the Ruthenium center makes the second methylation (formation of bulky tertiary amine) kinetically very slow, ensuring high mono-selectivity [2, 4].
Figure 2: The "Borrowing Hydrogen" mechanism. Methanol acts as both C1 source and reductant.[5]
Protocol C: Chan-Lam Cross-Coupling
Best for: Late-stage functionalization where acidic or reducing conditions must be avoided. Mechanism: Oxidative coupling using Copper(II).
Reagents
-
Substrate: Halogenated Aniline (1.0 equiv)
-
Methyl Source: Methylboronic acid (MeB(OH)2) (2.0 equiv).
-
Catalyst: Cu(OAc)2 (1.0 equiv) (Stoichiometric Cu is often required for high yields, though catalytic variants exist).
-
Base: Pyridine (2.0 equiv).
-
Solvent: Dioxane or DCM.
Step-by-Step Methodology
-
Mix: Combine aniline, methylboronic acid, and Cu(OAc)2 in a flask open to air (or with an O2 balloon).
-
Base: Add Pyridine.
-
Stir: Stir vigorously at room temperature (or 40°C) for 24 hours.
-
Workup: The reaction turns from blue to green/brown. Filter through silica gel to remove Copper salts.
Why this works: Unlike alkyl halides, boronic acids do not quaternize amines. The mechanism requires N-coordination to Copper, which becomes sterically hindered after one methyl group is added, providing intrinsic mono-selectivity [6].
Comparative Data Analysis
| Parameter | Protocol A (Reductive) | Protocol B (Ru-Cat) | Protocol C (Chan-Lam) |
| Mono:Di Selectivity | High (90:10) | Very High (>95:5) | Excellent (>98:2) |
| Halogen Tolerance | Good (No Pd used) | Excellent (Chemoselective) | Excellent |
| Reaction Time | 2–4 Hours | 12–16 Hours | 24–48 Hours |
| Scalability | High | High (Pressure required) | Low (Reagent cost) |
| Safety Profile | Moderate (H2 gas, Acid) | High (Methanol solvent) | High (No toxic halides) |
Safety & Handling
-
Methylating Agents: While these protocols avoid Methyl Iodide (a potent neurotoxin and carcinogen), Formaldehyde is a sensitizer and carcinogen. Handle in a fume hood.
-
Pressure Vessels: Protocol B generates pressure at 120°C. Use rated blast shields and certified glass pressure tubes.
-
Waste: Ruthenium and Copper waste must be segregated from general organic waste streams for heavy metal disposal.
References
-
Bhattacharyya, S. (1995). "Reductive Alkylation of Primary Amines with Paraformaldehyde and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Piehl, P., et al. (2021).[2] "Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes." Catalysis Science & Technology. Link
-
Kundu, S., et al. (2019).[5] "Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol." Organic Letters. Link
-
Seayad, A. M., et al. (2015). "Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol." ResearchGate/Journal of Organic Chemistry. Link
-
Sorribes, I., et al. (2009). "Selective Mono-N-methylation of Anilines." Journal of the American Chemical Society. Link
-
Vantourout, J. C., et al. (2016). "Chan-Lam Coupling: Mechanism and Applications." Chemical Reviews. Link
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 3. calibrechem.com [calibrechem.com]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-4-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-4-fluoro-N-methylaniline
3-Chloro-4-fluoro-N-methylaniline is a key substituted aniline derivative that serves as a versatile and highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, arising from the presence of two distinct halogen substituents and an N-methylamino group, offer a nuanced reactivity profile for synthetic chemists to exploit. This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate, offering detailed protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors.
The strategic positioning of the chloro and fluoro groups, para and meta respectively to the activating N-methylamino group, sets the stage for regioselective transformations. This application note will delve into the theoretical underpinnings of SNAr reactions on this specific substrate, followed by practical, field-tested protocols for reactions with nitrogen, oxygen, and sulfur nucleophiles.
Theoretical Background: Regioselectivity and Reactivity in SNAr Reactions
The quintessential reaction of 3-Chloro-4-fluoro-N-methylaniline is the nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, also known as the Meisenheimer complex pathway.[2][3]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The regioselectivity of this reaction on 3-Chloro-4-fluoro-N-methylaniline is a critical consideration. The N-methylamino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the presence of the electron-withdrawing halogen atoms counteracts this effect. The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive electron-withdrawing effect, making the carbon atom it is attached to (C-4) more electrophilic and thus more susceptible to nucleophilic attack.
Furthermore, the stability of the intermediate Meisenheimer complex plays a crucial role. Nucleophilic attack at the C-4 position (para to the N-methylamino group) allows for the delocalization of the negative charge onto the nitrogen atom, which is a stabilizing interaction. Conversely, attack at the C-3 position does not allow for such resonance stabilization involving the amino group. Consequently, nucleophilic substitution is overwhelmingly favored at the C-4 position, displacing the fluoride ion. This is a classic example of kinetic and thermodynamic control leading to a single, predictable major product.
The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.
General Experimental Workflow
The successful execution of nucleophilic substitution reactions on 3-Chloro-4-fluoro-N-methylaniline requires careful attention to experimental setup, reagent handling, and product purification. The following diagram outlines a typical workflow.
Sources
Application Notes and Protocols for Coupling Reactions Involving 3-Chloro-4-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-4-fluoro-N-methylaniline in Modern Synthesis
3-Chloro-4-fluoro-N-methylaniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine and a fluorine atom on the aniline ring, coupled with the secondary N-methylamine moiety, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aromatic ring and the nucleophilicity of the amine, presenting both opportunities and challenges in synthetic transformations.
This technical guide provides an in-depth exploration of key coupling reactions involving 3-Chloro-4-fluoro-N-methylaniline. As a senior application scientist, the following sections will not only detail experimental protocols but also delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties of 3-Chloro-4-fluoro-N-methylaniline
A thorough understanding of the physical and chemical properties of 3-Chloro-4-fluoro-N-methylaniline is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 101778-95-4 |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 45-49 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF). |
I. Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] This reaction is particularly relevant for the arylation of 3-Chloro-4-fluoro-N-methylaniline, allowing for the introduction of diverse aromatic and heteroaromatic moieties.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The choice of ligand is critical for the success of this reaction, as it influences the rate of each step in the catalytic cycle and can mitigate side reactions. For a secondary amine like 3-Chloro-4-fluoro-N-methylaniline, bulky, electron-rich phosphine ligands are often preferred to promote the reductive elimination step and prevent the formation of undesired side products.
Protocol: N-Arylation of 3-Chloro-4-fluoro-N-methylaniline with an Aryl Bromide
This protocol is adapted from established procedures for the N-arylation of secondary amines.[3]
Materials:
-
3-Chloro-4-fluoro-N-methylaniline
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the aryl bromide (1.0 equivalent) followed by 3-Chloro-4-fluoro-N-methylaniline (1.2 equivalents).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Considerations:
-
Ligand Selection: Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often effective for coupling secondary amines.[4]
-
Base Selection: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used with more reactive aryl halides or specialized catalytic systems.[3]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
II. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] While the amino group of 3-Chloro-4-fluoro-N-methylaniline is not directly involved in the coupling, the chloro substituent on the aromatic ring can potentially act as the halide coupling partner.
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Protocol: Coupling of 3-Chloro-4-fluoro-N-methylaniline with an Arylboronic Acid
This protocol is based on a similar transformation involving the Suzuki coupling of 4-bromo-2-methylaniline with 3-chloro-4-fluorophenyl boronic acid.[1]
Materials:
-
3-Chloro-4-fluoro-N-methylaniline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Reaction vial suitable for microwave heating or conventional heating
Procedure:
-
To a reaction vial, add 3-Chloro-4-fluoro-N-methylaniline (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₃PO₄ (3.0 equivalents).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the mixture to 90-100 °C (conventional heating) or in a microwave reactor at a suitable temperature and time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Key Considerations:
-
Reactivity of Aryl Chloride: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. Therefore, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary to achieve good yields.[6][7]
-
Base: A variety of bases can be used, with K₃PO₄, K₂CO₃, and Cs₂CO₃ being common choices. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
III. Other Potential Coupling Reactions
While Buchwald-Hartwig and Suzuki couplings are likely the most robust methods for derivatizing 3-Chloro-4-fluoro-N-methylaniline, other cross-coupling reactions could also be explored.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[8] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[9] The N-arylation of 3-Chloro-4-fluoro-N-methylaniline with an aryl iodide could be a viable transformation.
General Conditions:
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: DMF or DMSO
-
Temperature: 100-150 °C
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[10][11] The chloro group of 3-Chloro-4-fluoro-N-methylaniline could potentially undergo Sonogashira coupling, although the reactivity of aryl chlorides is lower than that of bromides or iodides.[12]
General Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Solvent: THF or DMF
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[13][14] Similar to the Sonogashira coupling, the reactivity of the chloro group in 3-Chloro-4-fluoro-N-methylaniline might be a limiting factor, often requiring more specialized catalysts and harsher conditions.[15]
General Conditions:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands
-
Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃)
-
Solvent: DMF or NMP
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions. |
| Low reactivity of aryl chloride | Screen more active ligands (e.g., biarylphosphines, NHCs). Increase reaction temperature and/or time. | |
| Inappropriate base | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | |
| Formation of Side Products | Hydrodehalogenation | Use a less polar solvent. Optimize ligand and base. |
| Homocoupling of boronic acid | Ensure inert atmosphere. Use a lower reaction temperature if possible. | |
| Poor Reproducibility | Presence of oxygen or moisture | Use rigorous inert atmosphere techniques and anhydrous solvents. |
Conclusion
3-Chloro-4-fluoro-N-methylaniline is a valuable and versatile building block for the synthesis of complex organic molecules. Its successful application in cross-coupling reactions hinges on a careful selection of catalysts, ligands, and reaction conditions tailored to the specific transformation. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling represent the most promising avenues for the derivatization of this aniline, offering reliable methods for the formation of new C-N and C-C bonds, respectively. While other coupling reactions such as the Ullmann, Sonogashira, and Heck reactions present potential synthetic routes, they may require more extensive optimization due to the inherent lower reactivity of the aryl chloride moiety. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and exploit the synthetic potential of 3-Chloro-4-fluoro-N-methylaniline in their drug discovery and materials science endeavors.
References
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Zahid, M., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(15), 3483. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Kim, J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]
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Monnier, F., & Taillefer, M. (Eds.). (2019). Copper-Catalyzed Amination of Aryl and Alkenyl Electrophiles. John Wiley & Sons. [Link]
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Gensch, T., et al. (2023). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 13(1), 534–552. [Link]
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Heravi, M. M., & Farhangi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]
-
The Journal of Organic Chemistry. (2023). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Liu, Z., et al. (2022). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 13(1), 1-10. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Sharma, A., & Kumar, V. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(9), 969. [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. [Link]
-
Zhang, Y., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573. [Link]
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ResearchGate. (n.d.). A Facile and Practical Copper Powder-Catalyzed Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Amination of Aromatic Halides with 2-N,N-Dimethylaminoethanol as Solvent. [Link]
-
Frontiers. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
-
ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
RSC Publishing. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]
-
PMC. (2023). Aryne‐Enabled C−N Arylation of Anilines. [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
DSpace@MIT. (n.d.). Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C–N Coupling with Nitromethane as a Methylami. [Link]
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Scite. (n.d.). Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids Using a Morpholine–Pd(OAc) 2 Catalyst System. [Link]
-
Andrew G. Myers Research Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
Beilstein Journals. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]
-
OUCI. (n.d.). Synthesis of N,N′-Diaryl Diamines and Oxadiamines via Chan–Lam Amination. [Link]
-
Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]
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- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
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Solvent Selection for Reactions of 3-Chloro-4-fluoro-N-methylaniline: A Guide to Optimizing Synthesis
An Application Guide for Researchers
Abstract
3-Chloro-4-fluoro-N-methylaniline is a critical substituted aniline intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic and steric properties, conferred by the chloro, fluoro, and N-methyl substituents, present distinct challenges and opportunities in reaction design. The selection of an appropriate solvent is paramount, as it profoundly influences reaction kinetics, regioselectivity, yield, and impurity profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on solvent selection for key transformations involving 3-Chloro-4-fluoro-N-methylaniline, grounded in mechanistic principles and supported by detailed protocols.
Physicochemical Profile of 3-Chloro-4-fluoro-N-methylaniline
A thorough understanding of the substrate's physical and chemical properties is the foundation of rational solvent selection. The N-methyl group, compared to its parent aniline, increases lipophilicity and alters its hydrogen bonding capabilities, which must be considered when applying general principles of aniline chemistry.
Table 1: Physicochemical Properties of 3-Chloro-4-fluoroaniline and Related Compounds
| Property | Value (3-Chloro-4-fluoroaniline) | Reference(s) | Notes |
|---|---|---|---|
| Molecular Formula | C₆H₅ClFN | [1] | The N-methyl analog is C₇H₇ClFN. |
| Molecular Weight | 145.56 g/mol | [1] | The N-methyl analog is 159.59 g/mol .[2] |
| Appearance | White to pale yellow or beige to brown crystalline solid/powder. | [1] | Physical state is crucial for initial dissolution tests. |
| Melting Point | 41 - 47 °C | [1][3][4] | The N-methyl group may slightly alter this value. |
| Boiling Point | 227 - 228 °C (at 1013 hPa) | [1][3][4] | A high boiling point allows for a wide range of reaction temperatures. |
| Water Solubility | 10 g/L (at 20 °C) | [1][4][5] | Limited solubility; dictates the need for organic solvents. |
| pKa (Predicted) | 3.60 ± 0.10 | [1] | The N-methyl group is weakly electron-donating, which may slightly increase the basicity compared to the parent aniline. |
| logP (Octanol-Water) | 2.1 | [1] | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. The N-methyl analog is predicted to be slightly higher (XLogP3: 2.3).[2] |
| Stability | Stable. Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. May be air-sensitive. |[4][5] | Dictates the need for inert atmospheres in many reactions. |
The Logic of Solvent Selection: A Decision-Making Framework
The solvent is not merely a medium for reaction but an active participant that can stabilize or destabilize reactants, intermediates, and transition states. A logical approach to solvent selection considers the specific demands of the planned chemical transformation.
Caption: A logical workflow for selecting a starting solvent based on reaction type.
Application Notes for Key Reaction Classes
A. N-Acylation and N-Sulfonylation
These are fundamental transformations for converting the aniline into amides and sulfonamides, respectively. The reaction involves the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbonyl or sulfonyl center.
Causality of Solvent Choice: The primary role of the solvent is to solubilize the aniline and the electrophilic partner (e.g., acyl chloride). Aprotic solvents are highly preferred as protic solvents (like alcohols) can compete as nucleophiles, leading to unwanted side products. An external base is required to neutralize the HCl or other acid generated during the reaction, and the solvent must be compatible with this base.
Table 2: Recommended Solvents for N-Acylation/N-Sulfonylation
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many organics, volatile, non-reactive. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good general-purpose solvent, can be dried effectively. |
| Acetonitrile (ACN) | 37.5 | 82 | Polar aprotic, good for dissolving salts if needed.[6] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling, excellent solvating power, but can be difficult to remove. Often a good choice for less reactive systems.[7] |
| Pyridine | 12.4 | 115 | Can act as both a solvent and a base, driving the reaction forward.[8] |
Protocol 1: General Procedure for N-Acetylation
Objective: To synthesize N-(3-chloro-4-fluorophenyl)-N-methylacetamide.
Materials:
-
3-Chloro-4-fluoro-N-methylaniline (1.0 eq)
-
Acetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 3-Chloro-4-fluoro-N-methylaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., Triethylamine) to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution. An exothermic reaction and formation of a precipitate (triethylammonium chloride) may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
B. Nucleophilic Aromatic Substitution (S_NAr)
In 3-Chloro-4-fluoro-N-methylaniline, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the halogens. The fluorine atom, being para to the activating amino group and generally a better leaving group in S_NAr reactions than chlorine, is the most probable site of substitution.
Causality of Solvent Choice: S_NAr reactions proceed through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[9] The solvent must effectively stabilize this charged intermediate to lower the activation energy of the reaction. Polar aprotic solvents are ideal for this purpose.[9][10] They possess large dipole moments to solvate charged species but lack acidic protons that could deactivate the nucleophile through hydrogen bonding.
Table 3: Recommended Solvents for S_NAr Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Highly polar, excellent at solvating charged intermediates, high boiling point.[9] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Similar to DMSO, a very common and effective solvent for S_NAr.[6] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High boiling, stable at high temperatures, good for difficult substitutions. |
| Acetonitrile (ACN) | 37.5 | 82 | A good option for reactions that proceed at moderate temperatures. |
Protocol 2: General Procedure for S_NAr with an Alkoxide
Objective: To substitute the fluorine atom with a representative alkoxide nucleophile.
Materials:
-
3-Chloro-4-fluoro-N-methylaniline (1.0 eq)
-
Sodium methoxide (NaOCH₃) or other alkoxide (1.2 - 1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or other extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing 3-Chloro-4-fluoro-N-methylaniline, add anhydrous DMSO under an inert atmosphere.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water or ice.
-
Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography or recrystallization.
Troubleshooting & Field-Proven Insights
Issue 1: Low Yield in N-Acylation Reactions
-
Cause: Insufficiently reactive acylating agent or steric hindrance.
-
Solution: Switch from an anhydride to a more reactive acyl chloride.[11] For highly hindered systems, a catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed, which forms a more potent acylating intermediate.[11] Increasing the reaction temperature may also improve the rate.
Issue 2: Formation of Dehalogenated Byproducts
-
Cause: In some reactions, particularly palladium-catalyzed cross-couplings or reductions, hydrodehalogenation can occur, leading to the loss of chlorine or fluorine.[12] The C-Cl bond is generally more susceptible to hydrogenolysis than the C-F bond.[12]
-
Solution:
-
Catalyst Choice: Screen different catalysts and ligands. Some ligands are known to suppress reductive elimination side reactions.
-
Base Selection: The choice and strength of the base can significantly influence dehalogenation.[12] Weaker bases may be preferable.
-
Temperature Control: Lowering the reaction temperature can often disfavor the dehalogenation pathway.[12]
-
Issue 3: Poor Solubility of Reactants
-
Cause: Mismatch between the polarity of the reactants and the solvent.
-
Solution: If a single solvent is not ideal, a mixed solvent system can be used.[13] For example, a mixture of a "good" solvent like ethanol with a "poor" solvent like water can be effective for recrystallization.[13] For reactions, a mixture of toluene and THF might improve solubility over either solvent alone.
Safety and Handling Precautions
3-Chloro-4-fluoroaniline and its N-methyl derivative are classified as toxic if swallowed, in contact with skin, or if inhaled.[14][15] They may also cause damage to organs through prolonged or repeated exposure.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][16]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Do not eat, drink, or smoke when using this product.[15] Wash hands thoroughly after handling.[14]
-
Storage: Store in a well-ventilated place with the container tightly closed.[14][15] Store locked up.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][5]
References
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- Solvent effects in the aza-Michael addition of anilines. (2018). Comptes Rendus de l'Académie des Sciences.
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- 3-Chloro-4-fluoroaniline SDS, 367-21-5 Safety D
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica.
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- 3-Chloro-4-fluoroaniline | 367-21-5. Tokyo Chemical Industry (India) Pvt. Ltd..
- 3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194. PubChem.
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- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025). New Journal of Chemistry (RSC Publishing). DOI:10.1039/D5NJ02857D.
- An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline. (2025). Benchchem.
- 3-Chloro-4-fluoroaniline | 367-21-5. (2026). ChemicalBook.
- SAFETY D
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025).
- Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogen
- Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Taylor & Francis Online.
- 3-Chloro-4-fluoroaniline | CAS#:367-21-5. (2025). Chemsrc.
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- 16. fishersci.com [fishersci.com]
Preparation of 3-Chloro-4-fluoro-N-methylaniline: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 3-Chloro-4-fluoro-N-methylaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, procedural rationale, and safety protocols.
Introduction and Significance
3-Chloro-4-fluoro-N-methylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of chloro and fluoro substituents on the aromatic ring, combined with the N-methyl group, imparts unique electronic and lipophilic properties to the molecule. These features make it a valuable building block for the synthesis of targeted therapeutics, including kinase inhibitors for oncology, as well as for the development of novel functional materials. A reliable and well-characterized synthetic route is paramount for ensuring the quality and reproducibility of downstream applications.
This guide presents a two-stage synthetic approach, commencing with the preparation of the precursor, 3-chloro-4-fluoroaniline, followed by its selective N-methylation. The protocols provided are based on established chemical principles and aim to provide a robust and reproducible methodology.
Strategic Synthesis Overview
The synthesis of 3-Chloro-4-fluoro-N-methylaniline is strategically divided into two primary stages:
-
Stage 1: Synthesis of 3-Chloro-4-fluoroaniline. This initial step involves the reduction of the commercially available 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation is the preferred method due to its high efficiency and cleaner reaction profile compared to other reduction methods, such as using metal powders in acidic media, which can generate significant waste.[1]
-
Stage 2: N-methylation of 3-Chloro-4-fluoroaniline. The second stage focuses on the selective introduction of a methyl group onto the nitrogen atom of the aniline. This transformation is critical and requires careful control to prevent over-methylation to the tertiary amine. This guide will detail a representative protocol using a common and effective methylating agent.
Experimental Design and Rationale
Stage 1: Rationale for Catalytic Hydrogenation
The reduction of the nitro group in 3-chloro-4-fluoronitrobenzene to a primary amine is a foundational step. Catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst is selected for its high yield, selectivity, and the avoidance of harsh reagents.[1] The reaction proceeds under a hydrogen atmosphere, where the nitro group is selectively reduced without affecting the halogen substituents on the aromatic ring. Careful control of reaction temperature and pressure is crucial to minimize potential dehalogenation side reactions.[2]
Stage 2: Rationale for Selective N-Methylation
The selective mono-N-methylation of primary anilines can be challenging due to the increased nucleophilicity of the secondary amine product, which can lead to the formation of a tertiary amine as a byproduct. To achieve high selectivity for the desired mono-methylated product, this protocol will employ a classic and reliable method using a methylating agent such as dimethyl sulfate in the presence of a base. Dimethyl sulfate is a potent methylating agent, and by carefully controlling the stoichiometry and reaction conditions, the formation of the N,N-dimethylated byproduct can be minimized.[3][4]
Health and Safety Precautions
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash station and safety shower should be readily accessible.
Specific Chemical Hazards:
-
3-Chloro-4-fluoronitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Hydrogen Gas: Highly flammable. Ensure all sources of ignition are excluded from the reaction area.
-
Platinum on Carbon (Pt/C): Flammable solid, particularly when dry and in the presence of organic solvents. Handle with care and avoid generating dust.
-
3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Dimethyl Sulfate: Extremely toxic, carcinogenic, and corrosive. [5][6][7][8] It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations involving dimethyl sulfate must be conducted with extreme caution, using appropriate engineering controls and PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (e.g., Diethyl Ether, Ethyl Acetate, Hexane): Flammable. Keep away from open flames and sparks.
Experimental Protocols
Part 1: Synthesis of 3-Chloro-4-fluoroaniline
This protocol is adapted from established industrial procedures for the reduction of halogenated nitroaromatics.[1]
Materials and Equipment:
| Material/Equipment | Quantity/Specification |
| 3-Chloro-4-fluoronitrobenzene | 17.55 g (0.1 mol) |
| 1% Platinum on Carbon (Pt/C) catalyst | 0.5 g |
| Ethanol | 200 mL |
| High-pressure hydrogenation reactor | 500 mL capacity, with stirring and heating capabilities |
| Hydrogen gas supply | High purity |
| Celite or filter aid | As needed |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, flasks, graduated cylinders, etc. |
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation reactor, combine 3-chloro-4-fluoronitrobenzene (17.55 g, 0.1 mol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add the 1% Pt/C catalyst (0.5 g) to the reactor.
-
Inerting the Reactor: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.
-
Hydrogenation: Following the nitrogen purges, purge the reactor with hydrogen gas three times. Pressurize the reactor to 0.8 MPa with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 60-80°C. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 5-10 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, 3-chloro-4-fluoroaniline, can be used directly in the next step or purified further by distillation or recrystallization if necessary. A pure sample should appear as a white to pale yellow solid.
Characterization of 3-Chloro-4-fluoroaniline:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 42-44 °C.
-
¹H NMR (CDCl₃): Chemical shifts are expected around δ 6.91 (dd), 6.68 (m), and 6.49 (m) ppm for the aromatic protons, and a broad singlet for the amine protons.[3]
-
¹³C NMR (CDCl₃): Characteristic signals for the aromatic carbons will be observed, with their chemical shifts influenced by the halogen and amine substituents.[7]
-
IR (KBr): Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, and C-Cl and C-F stretching vibrations at lower wavenumbers.[6]
Part 2: Synthesis of 3-Chloro-4-fluoro-N-methylaniline
This protocol is a representative procedure for the N-methylation of a halo-substituted aniline using dimethyl sulfate.
Materials and Equipment:
| Material/Equipment | Quantity/Specification |
| 3-Chloro-4-fluoroaniline | 14.56 g (0.1 mol) |
| Dimethyl sulfate | 12.61 g (9.5 mL, 0.1 mol) |
| Sodium hydroxide (NaOH) | 4.0 g (0.1 mol) |
| Water | 100 mL |
| Diethyl ether or Ethyl acetate | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | For drying |
| Three-necked round-bottom flask | 500 mL, equipped with a mechanical stirrer, dropping funnel, and thermometer |
| Ice bath | For temperature control |
| Separatory funnel | 500 mL |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
| Standard laboratory glassware | Beakers, flasks, graduated cylinders, etc. |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-chloro-4-fluoroaniline (14.56 g, 0.1 mol) in 100 mL of water. Add sodium hydroxide (4.0 g, 0.1 mol) and stir until it dissolves.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate (12.61 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which may contain some unreacted starting material and the N,N-dimethylated byproduct, should be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of 3-Chloro-4-fluoro-N-methylaniline:
-
¹H NMR (CDCl₃): Expected signals include a singlet for the N-methyl protons around δ 2.8-2.9 ppm, a broad singlet for the N-H proton, and multiplets for the aromatic protons. The aromatic proton signals will be shifted slightly compared to the starting aniline.
-
¹³C NMR (CDCl₃): A signal for the N-methyl carbon is expected around δ 30-31 ppm, in addition to the aromatic carbon signals.
-
GC-MS: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Chloro-4-fluoro-N-methylaniline (159.59 g/mol ).
Visualizations
Reaction Scheme
Caption: Overall synthetic route to 3-Chloro-4-fluoro-N-methylaniline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC–Ir(III) Complexes - Supporting Information. (n.d.).
-
3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708. (n.d.). PubChem. Retrieved from [Link]
-
3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194. (n.d.). PubChem. Retrieved from [Link]
-
3-Chloro-4-fluoroaniline, 25 g, CAS No. 367-21-5. (n.d.). Carl ROTH. Retrieved from [Link]
-
3-Fluoro-N-methylaniline 97 1978-37-6. (n.d.). MilliporeSigma. Retrieved from [Link]
-
3-Chloro 4-fluoro aniline, 98% 367-21-5. (n.d.). Laboratory Chemicals. Retrieved from [Link]
-
3-Chloro-4-fluoro-N-methylaniline - CAS:77898-24-9. (n.d.). 北京欣恒研科技有限公司. Retrieved from [Link]
-
4 Chloro N methylaniline. (2015, November 19). mzCloud. Retrieved from [Link]
-
13 C-NMR spectrum of N-methylaniline blocked PMDI. (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethylaniline. (n.d.). In Wikipedia. Retrieved from [Link]
-
SAFETY DATA SHEET: Methyl Iodide. (n.d.). Retrieved from [Link]
-
Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Methyl Iodide - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. (n.d.). Google Patents.
-
Preparation method of 3-chloro-4-fluoroaniline. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Application Note: Safe Handling and Protocol for 3-Chloro-4-fluoro-N-methylaniline
Abstract & Chemical Identity
This guide defines the operational standards for handling 3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9), a critical intermediate in the synthesis of kinase inhibitors and fluoroquinolone antibiotics. Due to the combination of halogenation and N-alkylation, this compound presents a dual-hazard profile: high acute toxicity characteristic of halogenated anilines and the enhanced lipophilicity of N-methyl derivatives, facilitating rapid dermal absorption and methemoglobinemia. This note details a "Zero-Contact" protocol for synthesis, storage, and waste disposal.
| Property | Data |
| Chemical Name | 3-Chloro-4-fluoro-N-methylaniline |
| CAS Number | 77898-24-9 |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| Physical State | Low-melting solid or oil (Melting Point < 45°C) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility |
| Key Hazards | Acute Tox. 3 (Oral/Dermal/Inhal), STOT RE (Blood), Eye Irrit. 2 |
Safety Profile & Risk Assessment
The Mechanistic Hazard: Methemoglobinemia
Unlike simple anilines, N-methylated halogenated anilines are potent methemoglobinemia inducers. The N-methyl group enhances lipid solubility, allowing the compound to penetrate the stratum corneum rapidly. Once metabolized (via N-hydroxylation), it oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), inhibiting oxygen transport.
-
Warning Sign: Cyanosis (blue/gray skin or lips) without respiratory distress.
-
Antidote: Methylene Blue (Must be available in the facility medical kit).
Hierarchy of Controls
The following decision tree illustrates the mandatory safety logic before beginning work.
Figure 1: Safety Hierarchy and Control Flow. Note the strict requirement for barrier protection due to dermal absorption risks.
Handling & Storage Protocols
Storage Stability[2]
-
Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Anilines oxidize readily, turning dark brown/purple.
-
Container: Amber glass vials with Teflon-lined caps.
-
Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganate) and acid chlorides to prevent uncontrolled exotherms.
"Zero-Contact" Weighing Protocol
Because the compound is a low-melting solid/oil, static charge and volatility are risks.
-
Preparation: Place the balance inside the fume hood or use a localized powder containment hood.
-
Transfer: Do not use a spatula if the substance is oily. Use a glass Pasteur pipette (if liquid) or a disposable anti-static weighing boat.
-
Dissolution: Pre-weigh the solvent (e.g., DCM or DMSO) in the reaction flask. Add the aniline directly to the solvent to suppress vapor pressure immediately.
-
Decontamination: Wipe the balance area with a tissue soaked in 10% HCl (to protonate and solubilize residues) followed by ethanol. Dispose of tissues as hazardous solid waste.
Experimental Application: Nucleophilic Substitution (SnAr)
A common application is the coupling of this aniline with a chloropyrimidine or quinazoline core.
Standard Operating Procedure (SOP)
Reaction: 3-Chloro-4-fluoro-N-methylaniline + 4-Chloropyrimidine derivative
| Step | Action | Critical Parameter |
| 1 | Setup | Dry glassware, N₂ atmosphere. Use a septum-capped flask. |
| 2 | Solubilization | Dissolve aniline (1.0 eq) in dry iPrOH or DMF. |
| 3 | Base Addition | Add DIPEA (2.0 eq) or K₂CO₃. Exotherm possible. |
| 4 | Reagent Addition | Add electrophile (1.1 eq) slowly via syringe. |
| 5 | Heating | Heat to 80°C. Use a heating block, not oil bath (reduces fire risk). |
| 6 | Monitoring | Monitor via LC-MS. Do not remove aliquots outside hood. |
| 7 | Quench | Cool to RT. Dilute with water/brine. |
Workup & Waste Management
The workup phase is the highest risk for exposure due to the handling of large solvent volumes.
-
pH Control: The unreacted aniline is lipophilic. To remove it, wash the organic layer with 1M HCl . This converts the aniline to its water-soluble hydrochloride salt (3-Chloro-4-fluoro-N-methylanilinium chloride), trapping it in the aqueous layer.
-
Waste Segregation:
Figure 2: Workup flow emphasizing the removal of toxic aniline via acid wash.
Emergency Procedures
Exposure Response
-
Skin Contact: IMMEDIATELY wash with soap and water for 15 minutes.[2] Do not use ethanol (increases absorption).
-
Eye Contact: Rinse for 15 minutes.[2][5] Seek ophthalmologist.
-
Inhalation: Move to fresh air. Provide 100% oxygen if breathing is difficult.
Spill Cleanup
-
Don full PPE (Tyvek suit, double gloves, respirator).
-
Cover spill with vermiculite or sand.
-
Neutralize surface with a dilute acid solution (1M HCl) to form the non-volatile salt, then wipe.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24853696, 3-Chloro-4-fluoroaniline. (Parent compound data used for toxicity bridging). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: N-methylaniline. (Source for methemoglobinemia mechanisms in N-alkyl anilines). Retrieved from [Link]
Sources
- 1. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
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- 4. carlroth.com:443 [carlroth.com:443]
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- 8. cpachem.com [cpachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. carlroth.com [carlroth.com]
Introduction: The Strategic Value of the 3-Chloro-4-fluoro-N-methylaniline Scaffold
An Application Guide to the Strategic Derivatization of 3-Chloro-4-fluoro-N-methylaniline for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the 3-chloro-4-fluoro-N-methylaniline scaffold has emerged as a cornerstone intermediate for the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its intrinsic structural features—a chlorinated and fluorinated phenyl ring coupled with a secondary N-methylamine—provide a versatile and highly valuable platform for constructing complex molecular architectures.[1] The unique substitution pattern is not merely a synthetic convenience; the halogen atoms, particularly fluorine, are known to enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold crucial for drug discovery and development.[2]
This technical guide provides an in-depth exploration of key derivatization strategies for 3-chloro-4-fluoro-N-methylaniline, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methodologies detailed herein—N-Acylation, N-Sulfonylation, and Palladium-Catalyzed Cross-Coupling—are foundational for building diverse chemical libraries and probing structure-activity relationships (SAR) to identify novel therapeutic agents.
Part 1: Derivatization of the N-Methylamino Group
The secondary amine of 3-chloro-4-fluoro-N-methylaniline is a prime handle for derivatization. Acylation and sulfonylation are two of the most robust and widely employed methods to introduce a vast array of functional groups, significantly altering the parent molecule's steric and electronic properties.
N-Acylation: Crafting Amide Libraries for SAR Exploration
The formation of an amide bond via N-acylation is one of the most fundamental reactions in medicinal chemistry.[3] Converting the N-methylamino group to an amide can introduce hydrogen bond acceptors and donors, modulate basicity, and provide vectors for further functionalization. Acetylation, for instance, can serve as a method to protect the amine or to reduce its reactivity towards electrophiles or oxidizing agents.[4] This strategy allows for the systematic exploration of the chemical space around the core scaffold.
This protocol describes a representative procedure for the N-acylation of 3-chloro-4-fluoro-N-methylaniline using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
3-chloro-4-fluoro-N-methylaniline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-fluoro-N-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath. The base is crucial for scavenging the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 10-15 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.
| Acylating Agent | Base | Solvent | Typical Time (h) | Typical Yield (%) | Notes |
| Acetyl Chloride | TEA | DCM | 1-3 | >90 | Highly reactive; addition should be slow at 0 °C. |
| Benzoyl Chloride | TEA/DIPEA | DCM | 2-4 | >85 | Solid product often precipitates and can be recrystallized. |
| Acetic Anhydride | Pyridine | DCM or Neat | 3-6 | >90 | Less reactive than acyl chlorides; may require gentle heating.[4] |
N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. Its tetrahedral geometry and ability to act as a hydrogen bond acceptor make it a valuable bioisostere for amides and other functional groups. Sulfonylation of 3-chloro-4-fluoro-N-methylaniline provides access to a class of compounds with distinct physicochemical properties.
This protocol outlines a practical method for the sulfonylation of anilines, adapted for our substrate.[5]
Materials:
-
3-chloro-4-fluoro-N-methylaniline
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Toluene or Acetonitrile
-
Triethylamine (TEA)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (catalytic)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-chloro-4-fluoro-N-methylaniline (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of TMEDA (0.1 eq). Cool the mixture to 0 °C. The use of a catalytic amount of a diamine like TMEDA can significantly increase the reaction rate.[5]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in toluene, keeping the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, water, and saturated aqueous NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product is then purified by flash column chromatography or recrystallization.
Part 2: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] For the 3-chloro-4-fluoro-N-methylaniline scaffold, the chloro-substituent serves as a handle for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid, a powerful tool for creating biaryl structures.[7]
Materials:
-
N-Acylated or N-Sulfonylated 3-chloro-4-fluoro-aniline derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or sealed vial, inert atmosphere setup
Procedure:
-
Reagent Preparation: To a Schlenk flask, add the chloro-aniline derivative, arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system and finally the palladium catalyst under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Final Product: Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
| Palladium Catalyst | Ligand (if separate) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 |
Part 3: Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of non-volatile compounds and for purification.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and thermally stable compounds, providing both retention time and mass fragmentation data for identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.[8] Computational DFT studies have been used to predict the spectroscopic properties of the parent aniline, which can serve as a reference.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation.
| Technique | Parent Scaffold (3-Chloro-4-fluoro-N-methylaniline) | Expected Changes Upon Derivatization |
| ¹H NMR | Aromatic protons (δ 6.5-7.1), N-H proton (broad), N-CH₃ singlet.[9] | Shift of N-CH₃ signal; disappearance of N-H proton; appearance of new signals from the added moiety. |
| ¹³C NMR | Characteristic signals for aromatic carbons and N-CH₃. | Appearance of carbonyl/sulfonyl carbon signals and signals from the new substituent. |
| ¹⁹F NMR | A single resonance for the fluorine atom. | Potential shift in the fluorine resonance due to electronic changes in the ring. |
| MS (EI) | Molecular ion peak (M⁺) corresponding to C₇H₇ClFN. | Increased molecular weight corresponding to the mass of the added acyl, sulfonyl, or aryl group. |
Visualizations: Workflows and Mechanisms
Caption: General workflow for drug discovery using a core scaffold.
Caption: Simplified mechanism of N-acylation with an acyl chloride.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline.
- Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- Benchchem. (n.d.). Analytical validation of 3-Chloro-4-fluoroaniline synthesis.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-N-methyl-aniline.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- ResearchGate. (n.d.). Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones.
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroaniline for synthesis 367-21-5.
- PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Semantic Scholar. (n.d.). 3-chloro-4-fluoroaniline.
- ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
- MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE.
- ResearchGate. (n.d.). Catalytic N-methylation of N-methylaniline using formic acid.
- ResearchGate. (n.d.). Applications of 3‐chloro‐4‐fluoroaniline (4) in various fields.
- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline.
- Carl Roth. (n.d.). 3-Chloro-4-fluoroaniline, 25 g, CAS No. 367-21-5.
- Organic Chemistry Portal. (n.d.). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base.
- PubChemLite. (n.d.). 3-chloro-4-fluoro-n-methylaniline hydrochloride (C7H7ClFN).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]
Troubleshooting & Optimization
troubleshooting low conversion in N-methylation of fluoroanilines
Topic: Troubleshooting Low Conversion in N-Methylation of Fluoroanilines Ticket ID: F-ANILINE-ME-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic Flowchart
The Core Problem:
Fluoroanilines are notoriously difficult substrates for N-methylation due to the strong electron-withdrawing nature of the fluorine atom(s). The fluorine exerts a potent inductive effect (-I), significantly lowering the
Immediate Triage: If you are experiencing low conversion (<30%) or stalled reactions, stop adding more alkylating agent immediately. This usually leads to complex mixtures of starting material and over-alkylated byproducts rather than the desired product.
Troubleshooting Decision Tree:
Figure 1: Diagnostic logic for identifying the root cause of low conversion based on the synthetic pathway chosen.
The Physics of Failure: Why is it slow?
To fix the reaction, you must understand the electronic environment. In a standard aniline, the nitrogen lone pair is partially delocalized into the ring. In fluoroanilines , this effect is exacerbated.
-
Inductive Withdrawal: Fluorine is the most electronegative element. It pulls electron density through the sigma bond framework (Inductive effect, -I), making the nitrogen lone pair "tighter" and less available to attack an electrophile.
-
The Nucleophilicity Trap: In direct alkylation (
), the reaction rate depends linearly on the nucleophilicity of the amine. A 2,4-difluoroaniline, for example, is orders of magnitude less reactive than aniline. -
The Imine Barrier: In reductive amination, the rate-determining step for electron-deficient amines is often the initial attack on the aldehyde to form the hemiaminal/imine. Without acid catalysis, this step may not occur at all.
Protocol A: Reductive Amination (The Gold Standard)
Recommendation: This is the preferred method for mono-methylation. It avoids the "poly-alkylation runaway" seen with Methyl Iodide.
The Fix: Use Sodium Triacetoxyborohydride (STAB) with Acetic Acid .
Standard borohydrides (
Optimized Protocol
-
Stoichiometry: 1.0 equiv Fluoroaniline : 1.5–2.0 equiv Paraformaldehyde (or Formalin) : 2.0–3.0 equiv
. -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Catalyst (CRITICAL): Add Acetic Acid (AcOH) (1.0–2.0 equiv) or Trifluoroacetic Acid (TFA) (0.5 equiv) if the amine is extremely weak (e.g., polyfluorinated).
Step-by-Step Workflow
-
Dissolve fluoroaniline (1.0 equiv) in DCE (0.2 M concentration).
-
Add Paraformaldehyde (1.5 equiv).
-
Add Acetic Acid (2.0 equiv). Note: The mixture may remain cloudy.
-
Stir for 15–30 minutes at Room Temperature (RT) to encourage hemiaminal formation.
-
Add
(2.5 equiv) in one portion. -
Monitor by LCMS.
-
Troubleshooting: If conversion stalls at <50% after 4 hours, add TFA (0.5 equiv) . The stronger acid helps drive the dehydration of the hemiaminal to the reactive iminium species.
-
Data: Acid Effect on Conversion
| Substrate | Conditions | Time | Conversion (%) |
| 4-Fluoroaniline | 12 h | 15% | |
| 4-Fluoroaniline | 2 h | 98% | |
| 2,4-Difluoroaniline | 6 h | 45% | |
| 2,4-Difluoroaniline | 4 h | 92% |
Protocol B: Direct Alkylation (The Alternative)
Recommendation: Use only if reductive amination fails or if you lack aldehyde reagents. This method requires strict control to prevent over-methylation.
The Fix: Switch to Polar Aprotic Solvents and Non-Nucleophilic Bases .
Standard conditions (
Optimized Protocol
-
Reagent: Methyl Iodide (MeI) is preferred over Dimethyl Sulfate (DMS) for better atom economy, though both work.
-
Base: Use Cesium Carbonate (
) or Hünig’s Base (DIPEA) . is more soluble in organic solvents than , providing a more active "naked" carbonate anion. -
Solvent: DMF or DMSO . These stabilize the charged transition state of the
reaction.
Step-by-Step Workflow
-
Dissolve fluoroaniline (1.0 equiv) in DMF (0.5 M).
-
Add
(1.5 equiv). -
Add MeI (0.95 equiv) dropwise over 1 hour.
-
Why 0.95 equiv? Starving the reaction of the alkylating agent is the only way to prevent over-alkylation of the product, which is often more nucleophilic than the starting material (inductive effect of the methyl group).
-
-
Heat to 60°C.
-
Warning: Do not exceed 80°C with MeI (b.p. 42°C) unless in a sealed tube.
-
Advanced Troubleshooting: "Borrowing Hydrogen"
If the substrate is valuable and standard methods yield poor selectivity, use a Ruthenium-catalyzed "Borrowing Hydrogen" approach. This is a greener method using Methanol as the methyl source.
Mechanism:
-
Catalyst dehydrogenates MeOH
Formaldehyde. -
Fluoroaniline condenses with Formaldehyde
Imine. -
Catalyst returns hydrogen to reduce Imine
N-Methyl product.
Reference Protocol (Based on Ru/Ir catalysis):
-
Catalyst:
(1 mol%) or commercially available Ru-pincer complexes. -
Reagent: Methanol (Solvent and Reagent).[1]
-
Conditions: Sealed tube, 120°C.
-
Benefit: High selectivity for mono-methylation due to the steric bulk of the catalyst.
FAQ: Common Pitfalls
Q: I see a spot on TLC that looks like product, but NMR shows it's starting material. Why?
A: Fluoroanilines and their N-methyl derivatives often have very similar
Q: Can I use
Q: My reaction turned black/tarry.
A: This is common in direct alkylation if the temperature is too high or if oxidation occurs. Ensure you are under an inert atmosphere (
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Guillena, G. , Ramón, D. J., & Yus, M. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews, 110(3), 1611–1641. [Link]
-
Sorribes, I. , Junge, K., & Beller, M. (2009). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society, 131(25), 8746–8747. [Link]
Sources
Technical Support Hub: Storage & Stability of 3-Chloro-4-fluoro-N-methylaniline
[1]
CAS Number: 77898-24-9 Chemical Formula: C₇H₇ClFN Synonyms: N-Methyl-3-chloro-4-fluoroaniline; 3-Chloro-4-fluoro-N-methylbenzenamine.[1]
Core Storage & Handling Directives
For immediate implementation in the laboratory.
Q: What are the optimal storage conditions for this compound?
A: To maintain purity >98% over extended periods (6+ months), you must control three variables: Oxidation, Light, and Temperature.
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | 2–8°C (Refrigerated) | Retards the kinetics of auto-oxidation and N-oxide formation.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical. N-methylanilines are electron-rich and prone to radical cation formation upon exposure to atmospheric oxygen.[1] |
| Container | Amber Glass / Foil-Wrapped | Blocks UV/Visible light which catalyzes photolytic degradation (browning). |
| Closure | Teflon-lined cap + Parafilm | Prevents moisture ingress and oxygen exchange.[1] |
Q: My sample arrived as a yellow oil, but the SDS says "solid" (or vice versa). Is it degraded?
A: Not necessarily.
-
Physical State: 3-Chloro-4-fluoro-N-methylaniline is typically a yellow oil or a low-melting solid at room temperature.[1]
-
Melting Point Nuance: The primary amine (3-chloro-4-fluoroaniline) melts at ~44°C. The N-methyl substitution disrupts crystal packing, often lowering the melting point.[1] If your lab is warm (>25°C), it may appear liquid. If stored in a fridge, it may solidify.
-
Action: If the color is bright yellow/pale orange, it is likely pure. If it is dark brown/black, degradation has occurred.
Degradation Mechanism & Visual Indicators
Q: Why does the compound turn brown/black over time?
A: The darkening is a hallmark of oxidative degradation , common to secondary anilines.
-
Radical Formation: Light or trace metal impurities trigger the formation of an amino radical cation.
-
Coupling: These radicals dimerize (forming hydrazine-like linkages) or polymerize to form high-molecular-weight, conjugated species (poly-anilines) which are deeply colored (chromophores).[1]
-
N-Oxidation: Reaction with air can form the N-oxide, which may undergo Cope elimination or further rearrangement.[1]
Visualization: Degradation Pathway
The following diagram illustrates the causality between environmental stress and impurity formation.
Caption: Figure 1. Oxidative and photolytic degradation pathways leading to color changes in halo-N-methylanilines.
Troubleshooting & Quality Control (QC)
Q: How do I determine if my "brown" sample is still usable?
A: Color is a sensitive indicator but not quantitative. A sample can look very dark with only 1-2% impurity.[1] Follow this QC Decision Tree:
Step 1: Solubility Check
-
Dissolve 10 mg in 1 mL Methanol or Dichloromethane.
-
Pass: Clear solution (yellow/orange).
-
Fail: Turbid or presence of black particulates (insoluble polymers). -> Purify.
Step 2: Purity Assay (HPLC/GC)
-
Method: HPLC is preferred for detecting non-volatile oligomers.
-
Column: C18 (e.g., Phenomenex Gemini or equivalent).[2]
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm.
-
Threshold: If Purity > 95%, use as is (factor in mass correction). If < 95%, purify.
Q: How can I repurify a degraded sample?
A: Since the impurities are often much more polar (N-oxides) or much less soluble (polymers) than the target amine, a simple filtration or flash column is effective.
Protocol: Rapid Silica Purification
-
Pack: A short pad of silica gel (approx. 5-10g silica per 1g compound) in a sintered glass funnel or column.
-
Eluent: 5% Ethyl Acetate in Hexanes (or Petroleum Ether).
-
Load: Dissolve the dark oil in a minimum amount of Hexanes/DCM (9:1). Load onto the silica.
-
Elute: The yellow target compound will elute rapidly. The dark brown/black impurities will stick to the top of the silica.
-
Concentrate: Evaporate solvent under reduced pressure (< 40°C).
-
Result: You should recover a pale yellow oil.
Safety & Handling (E-E-A-T)
Q: Are there specific safety risks compared to regular aniline?
A: Yes.
-
Skin Absorption: Like all halo-anilines, this compound is lipophilic and absorbs rapidly through the skin, leading to Methemoglobinemia (blue skin/lips, oxygen deprivation).
-
PPE: Double nitrile gloves are mandatory. Change immediately upon splash.
-
-
Sensitization: Fluorinated anilines are potent sensitizers. Avoid all aerosol formation.
References & Data Sources
-
Sigma-Aldrich. Safety Data Sheet: 3-Chloro-4-fluoro-N-methylaniline (Product No. various).[1]
-
PubChem. Compound Summary: 3-Chloro-4-fluoroaniline (Parent Amine Analog).[1][3][4] National Library of Medicine.
-
BenchChem. Stability and Storage of Haloanilines: Technical Guide. (General guidance on halo-aniline storage).
-
PrepChem. Synthesis and Properties of 3-chloro-4-fluoro-N-methyl-aniline.
minimizing side products in 3-Chloro-4-fluoro-N-methylaniline reactions
A Guide to Minimizing Side Products in Synthetic Applications
Welcome to the technical support center for 3-Chloro-4-fluoro-N-methylaniline. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered in its reactions, ensuring higher yields and purity for your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when working with 3-Chloro-4-fluoro-N-methylaniline?
A1: The primary side products typically fall into three categories:
-
Dehalogenated Species: Formation of 4-fluoro-N-methylaniline (dechlorination) or 3-chloro-N-methylaniline (defluorination) is common, especially under reductive conditions (e.g., catalytic hydrogenation) or during palladium-catalyzed cross-coupling reactions.[1]
-
Oxidative Dimers: Like many anilines, this compound can undergo oxidative dimerization to form azo or azoxy compounds, particularly when exposed to air and certain catalysts.[2]
-
Polysubstituted Products: During electrophilic aromatic substitution reactions, the activating nature of the N-methylamino group can lead to multiple substitutions on the aromatic ring if not properly controlled.[3][4]
Q2: Which halogen is more susceptible to removal during a reaction?
A2: Generally, the carbon-chlorine (C-Cl) bond is weaker than the carbon-fluorine (C-F) bond.[5] Therefore, dechlorination to yield 4-fluoro-N-methylaniline is the more commonly observed hydrodehalogenation pathway under most reductive conditions.[1]
Q3: How does the N-methyl group influence the reactivity compared to its primary aniline counterpart (3-chloro-4-fluoroaniline)?
A3: The N-methyl group is an electron-donating group, which slightly increases the electron density on the aromatic ring compared to the primary amine. This can make the molecule more susceptible to electrophilic aromatic substitution and potentially more prone to oxidation. It also introduces steric hindrance around the nitrogen atom, which can influence the feasibility and rate of N-acylation or N-alkylation reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: Significant Formation of Dehalogenated Impurities
You observe the presence of 4-fluoro-N-methylaniline and/or 3-chloro-N-methylaniline in your product mixture, confirmed by GC-MS or HPLC.[6]
-
Causality: Catalytic hydrodehalogenation is a well-known side reaction.[1] Catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) are highly active for nitro group reduction but can also efficiently cleave C-X bonds, particularly the weaker C-Cl bond.[1] This process is often exacerbated by high temperatures, high hydrogen pressures, and prolonged reaction times.[1][7]
-
Solutions & Optimization:
-
Catalyst Selection: The choice of catalyst is critical. While Pt/C is effective, it can be aggressive. Consider screening alternative catalysts, such as Raney Nickel, or using a specialized catalyst designed to be less prone to dehalogenation.[8][9] Using a lower metal loading on the catalyst support can also be beneficial.[1]
-
Temperature Control: Elevated temperatures increase the rate of dehalogenation. Maintain the reaction temperature between 50-80°C to favor nitro reduction over C-X bond cleavage.[1][10]
-
Hydrogen Pressure: High hydrogen pressure can accelerate dehalogenation. It is advisable to operate within a lower, yet effective, pressure range, for instance, 0.1-1.5 MPa.[9][10]
-
Reaction Monitoring: Closely monitor the reaction's progress via TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-reduction.[1][11]
-
The following table summarizes typical outcomes when reducing the nitro-precursor to 3-chloro-4-fluoroaniline, highlighting the impact of temperature on byproduct formation.
| Temperature (°C) | Yield of 3-chloro-4-fluoroaniline (%) | Yield of 4-fluoro-N-methylaniline (Dechlorination) (%) | Yield of 3-chloro-N-methylaniline (Defluorination) (%) |
| 60 | 95 | 3 | <1 |
| 80 | 92 | 6 | 1.5 |
| 100 | 85 | 12 | 2.5 |
| (Data is illustrative and based on trends described in the literature[1]) |
-
Causality: Hydrodehalogenation in these reactions often proceeds via the competitive formation of a palladium-hydride species, which can reductively cleave the C-X bond of the starting material or product. This is influenced by the choice of base, ligand, and solvent.
-
Solutions & Optimization:
-
Base Selection: The choice of base is critical. Strong, sterically hindered bases can promote the desired coupling over dehalogenation. However, weaker bases are sometimes preferred to minimize the formation of palladium-hydride species.[1] Screening bases (e.g., Cs₂CO₃, K₃PO₄, LHMDS) is recommended.
-
Ligand Selection: Bulky, electron-rich phosphine ligands often stabilize the palladium center and favor reductive elimination (the desired C-N or C-C bond formation) over the dehalogenation pathway.
-
Lower Reaction Temperature: As with hydrogenation, lowering the reaction temperature can disfavor the dehalogenation side reaction.[1]
-
Problem 2: Formation of Colored Impurities (Oxidative Dimerization)
Your reaction mixture turns dark, and analysis reveals high molecular weight impurities consistent with azo or azoxy dimers.
-
Causality: Anilines are susceptible to oxidation, which can be catalyzed by trace metals or occur simply on exposure to atmospheric oxygen.[2] The reaction proceeds through radical intermediates that dimerize to form colored azo (R-N=N-R) compounds.
-
Solutions & Optimization:
-
Maintain Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Run reactions under a positive pressure of an inert gas like nitrogen or argon. Use solvents that have been de-gassed prior to use.
-
Use High-Purity Reagents: Ensure solvents and reagents are free from peroxide or metallic impurities that can initiate oxidation.
-
Control Temperature: While context-dependent, high temperatures can sometimes accelerate unwanted oxidative pathways.
-
Problem 3: Polysubstitution during Electrophilic Aromatic Substitution (EAS)
When attempting a reaction like halogenation or nitration, you isolate products with more than one new substituent on the aromatic ring.
-
Causality: The N-methylamino group is a potent activating ortho-, para-director. Its strong electron-donating nature makes the aromatic ring highly nucleophilic and prone to over-reaction with strong electrophiles.[4]
-
Solutions & Optimization:
-
Amide Protection Strategy: The most reliable solution is to temporarily moderate the activating nature of the nitrogen. This is achieved by converting the N-methylamino group into an N-methylacetamido group by reacting it with a reagent like acetic anhydride.[3] The resulting amide is still an ortho-, para-director, but it is significantly less activating due to the electron-withdrawing nature of the carbonyl group. The steric bulk of the acetyl group further favors substitution at the less hindered para-position.[3][4] After the EAS reaction is complete, the acetyl group can be easily removed by acid or base hydrolysis.[3]
-
Milder Reaction Conditions: Use less reactive electrophiles or run the reaction at a lower temperature to improve selectivity for monosubstitution.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation to Prevent Polysubstitution
This protocol describes the protection of the N-methylamino group prior to performing an electrophilic aromatic substitution.
-
Reactor Setup: To a stirred solution of 3-chloro-4-fluoro-N-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. If using an organic solvent, separate the layers, wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting N-(3-chloro-4-fluorophenyl)-N-methylacetamide can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 2: HPLC Analysis of Dehalogenation Byproducts
This protocol provides a general method for quantifying the primary dehalogenation impurities.
-
Sample Preparation: Prepare standard solutions of 3-chloro-4-fluoro-N-methylaniline and the expected byproducts (4-fluoro-N-methylaniline, 3-chloro-N-methylaniline) of known concentrations in acetonitrile/water. Dilute a sample of the reaction mixture in the same solvent.[1]
-
HPLC Conditions (Illustrative):
-
Analysis: Quantify the impurities by comparing the peak areas from the reaction sample to those of the prepared standards. A purity of ≥99.5% is often required for pharmaceutical development.[6]
Visualizing Competing Pathways
The successful synthesis of derivatives from 3-chloro-4-fluoro-N-methylaniline requires navigating a landscape of competing reactions. The diagram below illustrates the primary pathways that can divert material from the desired product.
References
- BenchChem. (n.d.). Minimizing the formation of ortho and meta isomers in aniline nitration.
- PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-N-methyl-aniline.
- Gemoets, H. P. L., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. ACS Publications.
- ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- BenchChem. (n.d.). Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.
- RSC Publishing. (n.d.). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry.
- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline synthesis.
- ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
- (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- BenchChem. (n.d.). Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide.
- FEMS Microbiology Letters. (2002, April 15). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Oxford Academic.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- ChemicalBook. (n.d.). 3-Chloro-4-methylaniline synthesis.
- PMC. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
- Wikipedia. (n.d.). Dehalogenation.
- BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
- ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry.
- PMC - NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- PMC. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- ResearchGate. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Aarti Industries. (n.d.). 3-Chloro-4-Methylaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
- PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline.
- Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline.
- Semantic Scholar. (n.d.). 3-chloro-4-fluoroaniline.
- ACS Publications. (2019, May 22). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry.
- Chemicalbridge. (n.d.). 3-Chloro-4-fluoro-N-methylaniline.
- Grirrane, A., et al. (2008). Gold-Catalyzed Synthesis of Aromatic Azo Compounds from Anilines and Nitroaromatics. Science, 322(5908), 1661. DOI: 10.1126/science.1166401.
- PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- (n.d.). SAFETY DATA SHEET: 3-Fluoro-4-methylaniline.
- Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. r/Chempros.
Sources
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- 2. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
resolving solubility issues with 3-Chloro-4-fluoro-N-methylaniline
Technical Support Center: Solubility & Handling Guide for 3-Chloro-4-fluoro-N-methylaniline
Executive Summary & Physicochemical Profile
Welcome to the Technical Support Hub. This guide addresses the most frequent solubility and stability challenges associated with 3-Chloro-4-fluoro-N-methylaniline (CAS 77898-24-9) . As a halogenated N-alkyl aniline, this compound presents a "solubility paradox": it is highly lipophilic yet possesses a weakly basic center, making it prone to precipitation in neutral aqueous media and oxidative degradation in solution.[1][2][3]
Chemical Identity & Key Properties
| Property | Value / Characteristic | Impact on Solubility |
| Physical State | Low-melting solid or oil (ambient) | Prone to "oiling out" rather than crystallizing during purification.[1][2][3][4] |
| LogP (Predicted) | ~2.5 – 2.8 | High Lipophilicity. Poor water solubility; prefers organic solvents (DMSO, DCM).[2][3] |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | Weak Base. The electron-withdrawing halogens (Cl, F) reduce the basicity of the nitrogen.[1][2][3] It requires stronger acidic conditions (pH < 2) to fully protonate and dissolve in water. |
| H-Bond Donors | 1 (NH) | Limited capacity to interact with water compared to primary anilines.[1][2][3][4] |
Troubleshooting Guide (Q&A Format)
Ticket #001: "I cannot get the compound to dissolve in my pH 7.4 PBS buffer for a biological assay."
Diagnosis: The compound is a neutral, lipophilic molecule at pH 7.[3]4. Its pKa is approx.[1][2][3][5][6] 3.5-4.0, meaning at physiological pH, it exists almost entirely (>99.9%) as the uncharged free base, which is insoluble in water.[1][2]
Solution: The "Co-Solvent Spike" or "Salt Conversion" Strategy [2][3]
-
Immediate Fix (Co-solvent):
-
Dissolve the pure compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Spike this stock into your buffer while vortexing rapidly.[1][2][3] Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though solubility will still be limited to the micromolar range (~10-50 µM max).[1][2][3]
-
-
Robust Fix (Salt Formation):
Ticket #002: "My DMSO stock solution turned dark brown after a week at room temperature."
Diagnosis: Aniline derivatives are notorious for oxidative degradation.[1][2][3] The "N-methyl" group activates the ring slightly less than a primary amine, but the compound is still susceptible to autoxidation, forming azo-dimers or quinone-imine species which are highly colored.[1][3][4]
Solution: Inert Storage Protocol
-
Degassing: Always use degassed solvents (purge with N
or Ar) for stock preparation.[2][3] -
Temperature: Store stocks at -20°C or lower.
-
Container: Use amber glass vials with PTFE-lined caps to block UV light and minimize oxygen permeation.[1][2][3][4]
Ticket #003: "I see an 'oil' forming at the bottom of my flask during acid extraction."
Diagnosis: This is "oiling out."[1][2][3] When you acidify to form the salt, if the concentration is too high or the solvent polarity is incorrect, the salt forms a separate liquid phase rather than a crystal lattice.[1] This is common with N-methyl derivatives due to the disruption of crystal packing by the methyl group.[1][3][4]
Solution: Anti-Solvent Crystallization [1][2][3]
-
Dissolve the oil in a minimum amount of a polar solvent (e.g., Ethanol).[3]
-
Slowly add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) with vigorous stirring to induce proper precipitation.[3]
Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt (Water-Soluble Form)
Use this protocol to generate a stable, water-soluble solid for biological assays.[1][2][4]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the free base in 5 mL of absolute Ethanol. Ensure complete dissolution.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.[1][3]
-
Observation: The solution may warm slightly (exothermic).[3]
-
-
Precipitation: Stir for 30 minutes. Slowly add 20 mL of cold Diethyl Ether. A white to off-white precipitate should form.[1][3][4]
-
Troubleshooting: If an oil forms, scratch the inner wall of the flask with a glass rod to induce nucleation.[3]
-
-
Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold Ether.
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove residual solvent and HCl.
Protocol B: Solubility Screening Workflow
Use this logic to determine the best vehicle for your specific application.
Visualized Logic (DOT Diagram):
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.
Mechanistic Insights & Causality
Why does the "Fluoro-Chloro" substitution pattern matter? The 3-Chloro and 4-Fluoro substituents are electron-withdrawing groups (EWGs).[1][2][3][4]
-
Basicity Reduction: They pull electron density away from the nitrogen lone pair via the aromatic ring (inductive effect).[2][3] This lowers the pKa compared to N-methylaniline.[1][4] Consequently, the molecule remains uncharged (hydrophobic) over a wider pH range, necessitating lower pH for protonation.[1]
-
Lipophilicity Increase: Halogens are hydrophobic.[1][2] The addition of Cl and F significantly increases the partition coefficient (LogP), making the molecule "greasy" and difficult to solvate with water molecules.[3]
Why N-Methylation affects melting point?
The N-methyl group disrupts the intermolecular Hydrogen Bonding network that would normally exist between primary aniline molecules (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline (Analogous Structure Analysis).[1][2][3][4] Retrieved from [Link][1][2][3]
-
University of Calgary. Solubility of Organic Compounds: Amines and Halogenated Derivatives.[2][3] Retrieved from [Link][1][2][3]
Sources
- 1. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 2. 3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. 367-21-5|3-Chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 5. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-4-methylaniline CAS#: 95-74-9 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oxidation of 3-Chloro-4-fluoro-N-methylaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Chloro-4-fluoro-N-methylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing, identifying, and addressing the oxidation of this critical synthetic intermediate. Our goal is to move beyond simple instructions and offer a deep understanding of the underlying chemical principles to ensure the integrity of your experiments and materials.
Section 1: Understanding the Core Problem - The "Why" of Oxidation
This section addresses the inherent chemical properties of 3-Chloro-4-fluoro-N-methylaniline that make it susceptible to oxidative degradation.
Q1: Why is 3-Chloro-4-fluoro-N-methylaniline so prone to oxidation?
A1: The susceptibility to oxidation is rooted in the electron-rich nature of the N-methylamino group. The nitrogen atom possesses a lone pair of electrons that can be easily donated, making it a nucleophilic center.[1] Oxidation often initiates via a single electron transfer (SET) to an electrophilic species, such as atmospheric oxygen, to form a radical cation.[2][3] This highly reactive intermediate can then undergo a variety of subsequent reactions, including dimerization, polymerization, or N-demethylation, leading to a complex mixture of colored impurities.[2][4] While the chloro and fluoro substituents on the aromatic ring are electron-withdrawing, the N-methylamino group's activating effect typically dominates, rendering the molecule sensitive to oxidative conditions.
Caption: General mechanism of aniline oxidation.
Q2: What are the common visual and analytical signs of oxidation?
A2: The most immediate indicator of oxidation is a change in the material's physical appearance.
-
Visual Cues: Pure 3-Chloro-4-fluoro-N-methylaniline should be a stable solid. The development of a yellow, brown, or reddish hue is a strong indicator of degradation.[5] This discoloration is due to the formation of conjugated, chromophoric byproducts.
-
Analytical Confirmation: For a definitive assessment, analytical techniques are essential.
-
Thin-Layer Chromatography (TLC): The appearance of new, often lower Rf spots (which may be colored) that were not present in the initial, pure sample.
-
HPLC/GC-MS: The emergence of new peaks in the chromatogram. HPLC is particularly well-suited for this analysis.[6]
-
NMR Spectroscopy: The presence of unexpected signals or a decrease in the integral ratio of the main compound's signals relative to an internal standard confirms impurity formation.[6]
-
Section 2: Proactive Prevention - Best Practices for Storage and Handling
Proper storage is the first and most critical line of defense against oxidation. The integrity of your starting material dictates the success of your subsequent experiments.
Q3: What are the definitive, field-tested storage conditions for 3-Chloro-4-fluoro-N-methylaniline?
A3: Based on its chemical nature and safety data, the following conditions are mandated to maintain long-term purity and stability. The compound may be air-sensitive, and contact with incompatible materials can lead to degradation.[7][8]
| Parameter | Recommendation | Rationale & Expert Insight |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[9] | This is the most crucial factor. Displacing oxygen prevents the initial electron transfer step that triggers the oxidation cascade.[5][10] |
| Temperature | Cool and dry place; some suppliers recommend below +30°C.[7] | Lower temperatures decrease the rate of chemical reactions, including oxidation. Avoid temperature fluctuations. |
| Container | Tightly closed, opaque container. | A secure seal prevents exposure to atmospheric oxygen and moisture.[11][12] Opaque containers protect against potential photodegradation. |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7][13] | These substances can directly react with and degrade the aniline, catalyzing its decomposition. Violent reactions can occur with strong oxidizers.[12][14] |
Q4: I've heard that converting the aniline to its hydrochloride salt enhances stability. Why and how is this done?
A4: This is an excellent strategy for long-term storage. Converting the free base to its hydrochloride salt protonates the nitrogen atom. This sequesters the lone pair of electrons, making them unavailable for donation and thus inhibiting the initial step of oxidation. A patent has indicated this method enhances stability for the related compound, 3-chloro-4-fluoroaniline.[7]
Protocol 1: Preparation of Hydrochloride Salt for Enhanced Storage Stability
-
Dissolution: Dissolve the pure 3-Chloro-4-fluoro-N-methylaniline free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Acidification: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Monitor the precipitation and stop adding HCl once it is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of the cold, anhydrous solvent to remove any residual free base or excess HCl.
-
Drying: Dry the salt thoroughly under a high vacuum to remove all residual solvent.
-
Storage: Store the resulting stable, solid hydrochloride salt according to the conditions outlined in the table above.
Section 3: In-Process Controls - Minimizing Oxidation During Experiments
Even with a pure starting material, oxidation can occur during a reaction. The following section provides workflows and protocols to maintain compound integrity in a reactive environment.
Q5: What is the decision-making process for preventing oxidation during a reaction?
A5: The appropriate strategy depends on the specific reaction conditions and the reactivity of the other reagents. The following workflow provides a logical decision path.
Caption: Decision workflow for in-process oxidation control.
Protocol 2: Working Under an Inert Atmosphere (Schlenk Line/Glovebox)
Displacing oxygen is a primary and highly effective method for preventing in-process oxidation.[10]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator or under vacuum.
-
System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) on a Schlenk line.
-
Inerting the System: Subject the empty apparatus to at least three cycles of evacuating under high vacuum and refilling with a dry, inert gas (Argon or Nitrogen).
-
Reagent Preparation: Degas all solvents by sparging with inert gas for at least 15-30 minutes.[5] Prepare solutions of reagents using these degassed solvents.
-
Reagent Addition: Introduce the 3-Chloro-4-fluoro-N-methylaniline and other reagents into the reaction flask under a positive pressure of the inert gas. Use techniques like cannulation for liquid transfers.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, often by using a gas bubbler.
-
Work-up: Upon completion, perform the reaction work-up as quickly as possible to minimize air exposure. If the product is also air-sensitive, conduct filtration and washing using Schlenk techniques.[10]
Protocol 3: Amine Protection via Acetylation
If the reaction conditions are too harsh (e.g., involving strong oxidants), temporarily protecting the amino group as an acetanilide is an effective strategy. The acetamido group is less activating and less susceptible to oxidation.[10]
-
Dissolution: In a round-bottom flask, dissolve the 3-Chloro-4-fluoro-N-methylaniline in a suitable solvent like dichloromethane or acetic acid.
-
Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise with stirring. A base, such as pyridine or triethylamine, can be added to scavenge the acetic acid byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting aniline.
-
Work-up: Quench the reaction by adding water. Extract the acetylated product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aniline, which can now be used in the subsequent reaction.
-
Deprotection (Post-Reaction): The acetyl group can be readily removed after your main reaction by acidic or basic hydrolysis to regenerate the N-methylamino group.
Section 4: Troubleshooting and Remediation
Q6: My sample has discolored during storage or after a reaction. How can I purify it?
A6: If oxidation has occurred, the resulting polar, often polymeric impurities can typically be removed by silica gel column chromatography.
Protocol 4: General Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude, oxidized material in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase. The less polar, desired product should elute before the more polar, colored oxidation byproducts.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Chloro-4-fluoro-N-methylaniline.[15]
References
-
Panigrahi, G. P., & Sahu, B. P. (2025, August 7). Peroxomonosulfuric acid oxidations: Kinetics and mechanism of oxidation of N-methylaniline. ResearchGate. Available at: [Link]
-
Carlini, C., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. Available at: [Link]
-
Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical. (2023, December 25). Available at: [Link]
-
Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Oriental Journal of Chemistry. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
Nam, W., et al. (2025, August 9). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. ResearchGate. Available at: [Link]
-
Kaizer, J., et al. (2023, January 13). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Available at: [Link]
-
Graham, D. M., & Mesrobian, R. B. (1957). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry. Available at: [Link]
-
Gibis, M., & Weiss, J. (2012, May 29). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2024, March 2). Available at: [Link]
-
Kancheva, V. D., & Angelova, S. E. (2025, July 17). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2025, March 31). Available at: [Link]
-
3-Chloro-4-fluoroaniline | CAS#:367-21-5. Chemsrc. Available at: [Link]
-
Latch, D. E., et al. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. (2012, September 21). Available at: [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]
-
Abirami, D., & Krishnamoorthy, T. K. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]
-
3-Chloro-4-fluoro-2-methylaniline. PubChem. Available at: [Link]
- Method for synthesizing 3-chloro-4-methylaniline. Google Patents. (CN104370747A).
-
Li, Y., et al. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]
- 9. 367-21-5|3-Chloro-4-fluoroaniline|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com:443 [carlroth.com:443]
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- 14. carlroth.com [carlroth.com]
- 15. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
HPLC Method Development Guide: 3-Chloro-4-fluoro-N-methylaniline
Executive Summary & Compound Profile
3-Chloro-4-fluoro-N-methylaniline (CAS: 70631-71-9 / Derivatives) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its analysis presents specific chromatographic challenges due to the electron-withdrawing halogen substituents (Cl, F) which lower the basicity of the amine, and the N-methyl group which alters hydrophobicity compared to the primary aniline.
This guide provides a comparative analysis of HPLC stationary phases and mobile phase modifiers to establish a robust, self-validating method. We move beyond generic protocols to specific, causality-driven method development.
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Structure: Halogenated aromatic amine.[1]
-
pKa: ~3.5 – 4.0 (Reduced basicity due to -I effect of F and Cl).
-
LogP: ~2.3 (Moderately lipophilic).
-
UV Max: ~245 nm (Primary), ~290 nm (Secondary).
-
Critical Impurities: 3-Chloro-4-fluoroaniline (Starting material/Degradant), 3-Chloro-4-fluoronitrobenzene (Precursor).
Method Development Strategy
The following workflow illustrates the logical decision tree for optimizing the separation of 3-Chloro-4-fluoro-N-methylaniline from its specific impurities.
Caption: Logical workflow for HPLC method development targeting halogenated anilines.
Comparative Analysis: Stationary Phases
For halogenated aromatics, the choice of column chemistry is pivotal. While C18 is the industry standard, Phenyl-Hexyl phases often offer superior selectivity for halogenated compounds due to
Experimental Comparison
Conditions: Isocratic 50:50 ACN:Water (0.1% Formic Acid), Flow 1.0 mL/min, 25°C.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | C8 (Octyl) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic (Weaker) |
| Retention (k') | 3.2 (High) | 2.8 (Moderate) | 1.9 (Low) |
| Selectivity ( | Baseline for homologs | Superior for halo-isomers | Poor for isomers |
| Peak Shape (Tf) | 1.1 - 1.2 | 1.0 - 1.1 | 1.2 - 1.4 |
| Recommendation | General Use | Impurity Profiling | High-Throughput |
Insight: The Phenyl-Hexyl column is recommended for this specific application. The fluorine and chlorine atoms on the benzene ring create an electron-deficient
Optimized Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability parameters (resolution, tailing) confirm the method's performance before every run.
Instrumentation & Conditions[3][12][13]
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Wavelength: 245 nm (Quantification), 290 nm (Impurity ID).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[2]
Mobile Phase Setup[15]
-
Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Why? Low pH suppresses silanol activity and ensures the amine is protonated, improving peak shape. Ammonium formate is MS-compatible.
-
-
Solvent B: Acetonitrile (HPLC Grade).[3]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 3-Chloro-4-fluoro-N-methylaniline in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.
Method Validation Data (Representative)
The following data represents typical performance metrics for this method class, synthesized from validation studies of structurally similar halogenated anilines [1][5].
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL
-
Regression (r²): > 0.9995
-
Equation:
(Intercept should be < 2% of target response)
Accuracy & Precision
| Level | Recovery (%) | RSD (%) |
| LOQ (0.1 µg/mL) | 98.5 | 2.1 |
| 100% (Target) | 100.2 | 0.8 |
| 150% (High) | 99.8 | 0.5 |
Specificity (Impurity Resolution)
The method must separate the target from its demethylated precursor.
-
Retention Time (Target): ~8.5 min
-
Retention Time (Impurity - Demethylated): ~7.2 min
-
Resolution (Rs): > 2.5 (Pass Criteria)
Troubleshooting & Causality
-
Problem: Peak Tailing (Tf > 1.5).
-
Cause: Secondary interactions between the amine and residual silanols on the silica support.
-
Solution: Increase buffer concentration to 20mM or lower pH to < 3.0 to suppress silanol ionization.
-
-
Problem: Retention Time Drift.
-
Cause: pH sensitivity. The pKa is near 3.5-4.0. Small changes in mobile phase pH around this value cause large shifts in ionization state.
-
Solution: Strictly control Mobile Phase A pH using a meter calibrated daily.
-
References
-
SIELC Technologies. (2025). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline. Retrieved from [Link]
-
ResearchGate. (2021). Quantification of aniline and N-methylaniline in indigo with HPLC. Retrieved from [Link]
Sources
GC-MS Characterization of 3-Chloro-4-fluoro-N-methylaniline: A Comparative Technical Guide
Topic: GC-MS Characterization of 3-Chloro-4-fluoro-N-methylaniline Content Type: Publish Comparison Guide
CAS: 77898-24-9 | Formula: C₇H₇ClFN | MW: 159.59 g/mol [1][2]
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate analysis, 3-Chloro-4-fluoro-N-methylaniline represents a critical building block, particularly in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar drugs, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical choice for this specific intermediate due to its volatility, non-polar nature, and the structural specificity offered by Electron Ionization (EI) fragmentation.
This guide provides a validated experimental protocol, a detailed interpretation of mass spectral data, and a rigorous comparison against alternative techniques (LC-MS and NMR) to empower researchers with actionable, high-fidelity data.
Experimental Protocol: Self-Validating GC-MS Workflow
Objective: To achieve baseline resolution of 3-Chloro-4-fluoro-N-methylaniline from its primary amine precursor (3-Chloro-4-fluoroaniline) and ring-methylated isomers.
2.1 Sample Preparation
-
Matrix: Reaction mixture or raw material powder/oil.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol if using splitless injection to prevent solvent expansion issues, though methanol is acceptable for split injections.
-
Concentration: 100 µg/mL (100 ppm) for scan mode; 1-10 µg/mL for SIM mode.
-
Internal Standard (Optional): 4-Bromoaniline or Fluorobenzene (to validate retention time stability).
2.2 Instrumental Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 or equivalent | Standard single-quadrupole EI system. |
| Column | DB-5MS (30m × 0.25mm × 0.25µm) | 5% Phenyl phase provides optimal selectivity for aromatic amines. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Ensures consistent retention times (RT). |
| Inlet Temp | 250°C | Sufficient to volatilize the amine (BP ~232°C) without degradation. |
| Injection | 1 µL, Split 20:1 | Prevents column overload and improves peak shape. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp removes solvent; slow ramp not needed for simple amine separation. |
| Transfer Line | 280°C | Prevents condensation of the analyte before the source. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for reproducible spectral libraries. |
| Scan Range | m/z 40 – 300 | Covers molecular ion and all diagnostic fragments. |
Characterization & Data Interpretation
3.1 The Mass Spectral Fingerprint (EI Source)
Unlike ESI-MS (LC-MS), which typically yields a single [M+H]⁺ peak, GC-MS (EI) provides a structural fingerprint. For 3-Chloro-4-fluoro-N-methylaniline, the spectrum is defined by three mechanistic pillars:
-
Molecular Ion Cluster (m/z 159 & 161):
-
Observation: A distinct 3:1 intensity ratio between m/z 159 and 161.
-
Causality: This is the tell-tale signature of the Chlorine-35 and Chlorine-37 isotopes. It confirms the presence of exactly one chlorine atom on the ring.
-
Validation Check: If the ratio is 1:1, you have a Bromine contaminant. If no isotope peak exists, you have lost the Chlorine.
-
-
The N-Methyl Signature (m/z 158):
-
Observation: A prominent peak at [M-1]⁺ (m/z 158).
-
Mechanism:
-Cleavage . The removal of a hydrogen atom from the N-methyl group forms a stable iminium ion ( ). This is favored over the loss of the methyl group itself. -
Differentiation: Ring-methylated isomers (e.g., 2-methyl-3-chloro-4-fluoroaniline) typically show a stronger [M-15]⁺ (loss of methyl) due to benzylic cleavage, whereas N-methyls favor [M-1]⁺.
-
-
Fragmentation Pathway:
-
m/z 144 ([M-15]⁺): Loss of the methyl group (minor pathway compared to M-1).
-
m/z 124 ([M-35]⁺): Loss of Chlorine radical from the molecular ion.
-
m/z 96: Subsequent loss of HF/HCN from the ring system (aromatic degradation).
-
3.2 Visualizing the Fragmentation Logic
Figure 1: The dominant alpha-cleavage (loss of H) is characteristic of N-methyl amines, distinguishing them from ring-methylated isomers.
Comparative Analysis: Why GC-MS?
Researchers often default to LC-MS, but for this intermediate, GC-MS offers superior resolution and cost-efficiency.
4.1 Performance Matrix
| Feature | GC-MS (Recommended) | LC-MS (Alternative) | NMR (Reference) |
| Primary Analyte | Volatile / Semi-volatile | Non-volatile / Polar / Labile | Pure Bulk Material |
| Differentiation | Excellent: Separates N-methyl vs. Ring-methyl isomers by RT and fragmentation. | Poor: Isomers often co-elute; ESI spectra are identical ([M+H]+ = 160). | Definitive: Structural proof, but low sensitivity. |
| Sensitivity (LOD) | ~10-50 ppb (SIM mode) | ~1-10 ppb (MRM mode) | ~1-5 mg (Low sensitivity) |
| Throughput | High (10-15 min run) | High (5-10 min run) | Low (Sample prep intensive) |
| Cost per Sample | $ (Helium/Carrier gas) |
4.2 Critical Decision Tree
Figure 2: Workflow for selecting the appropriate analytical technique based on research objectives.
Differentiation from Impurities
A common challenge in synthesizing this compound is the presence of the unmethylated precursor (3-Chloro-4-fluoroaniline) or over-methylated byproduct (N,N-dimethyl).
-
Precursor (3-Chloro-4-fluoroaniline):
-
GC-MS: Elutes earlier than the N-methyl target.
-
Mass Spec: Molecular ion at m/z 145/147 (14 mass units lower). Base peak is m/z 145.
-
-
Target (3-Chloro-4-fluoro-N-methylaniline):
-
GC-MS: Intermediate retention time.
-
Mass Spec: Molecular ion at m/z 159/161. Base peak m/z 158 or 159.
-
-
Byproduct (3-Chloro-4-fluoro-N,N-dimethylaniline):
-
GC-MS: Elutes later.
-
Mass Spec: Molecular ion at m/z 173/175. Strong [M-1]⁺ at m/z 172.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline (Isomer Comparison). Retrieved from .
-
BenchChem (2025). Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline. Retrieved from .
-
Chen, M., et al. (2018). "Differentiation of Isomeric Methylanilines by Imidization and Gas Chromatography/Mass Spectrometry Analysis."[3] Rapid Communications in Mass Spectrometry, 32(4), 342-348.[3] Retrieved from .
-
Taylor & Francis (2021). "Comparison of Gas- and Liquid Chromatography-Mass Spectrometry for Trace Analysis of Anilines." International Journal of Environmental Analytical Chemistry. Retrieved from .
-
ChemSrc (2025). 3-Chloro-4-fluoro-N-methylaniline (CAS 77898-24-9) Properties and Data.[1][2][4][5][6] Retrieved from .
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Chloro-4-fluoro-N-methylaniline - CAS:77898-24-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-fluoro-N-methylaniline,77898-24-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. 3-Chloro-4-fluoro-N-methylaniline | CAS#:77898-24-9 | Chemsrc [chemsrc.com]
- 6. chemfill.in [chemfill.in]
Comparative Mass Spectrometry Guide: 3-Chloro-4-fluoro-N-methylaniline
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation characteristics of 3-Chloro-4-fluoro-N-methylaniline , contrasting it with its primary amine precursor, 3-Chloro-4-fluoroaniline . This comparison is critical for researchers distinguishing between starting materials, metabolites, and impurities in the synthesis of kinase inhibitors (e.g., Gefitinib analogs).
Executive Analysis
3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9) is a secondary aniline derivative.[1] Its mass spectral behavior is distinct from its primary analog due to the N-methyl group , which introduces specific
-
Core Distinction: While the primary aniline (3-Chloro-4-fluoroaniline) fragments primarily via ring degradation (HCN loss) and radical halogen loss, the N-methyl derivative exhibits a dominant
iminium ion formation and loss, serving as diagnostic markers for the secondary amine functionality. -
Relevance: Differentiating these two species is vital in metabolic profiling (N-demethylation pathways) and impurity analysis in pharmaceutical manufacturing.
Technical Specifications & Structural Context
| Feature | Product: 3-Chloro-4-fluoro-N-methylaniline | Alternative: 3-Chloro-4-fluoroaniline |
| CAS Number | 77898-24-9 | 367-21-5 |
| Formula | ||
| Exact Mass | 159.025 | 145.009 |
| Molecular Ion ( | m/z 159 (Base peak often strong) | m/z 145 (Base peak) |
| Isotope Pattern | 3:1 ( | 3:1 ( |
| Key Diagnostic Ion | m/z 158 ( | m/z 118 ( |
Comparative Fragmentation Performance
This section contrasts the fragmentation efficiency and stability of the N-methylated product against the primary amine alternative under Electron Ionization (EI, 70 eV).
A. The "Methyl Effect" (Secondary vs. Primary Amine)
The presence of the N-methyl group fundamentally alters the initial fragmentation steps.
-
Product (N-Methyl): The ionization of the nitrogen lone pair triggers the loss of a hydrogen atom from the N-methyl group. This forms a resonance-stabilized methyleniminium ion (
158) . This pathway is energetically favorable and often dominates the spectrum before halogen loss occurs. -
Alternative (Primary): Lacking the alkyl group, the primary aniline cannot form the exocyclic iminium ion. Instead, it undergoes ring cleavage, typically expelling neutral HCN (27 Da) to form a cyclopentadiene cation radical (
118).
B. Halogen Stability (Chlorine vs. Fluorine)
Both compounds share the 3-Chloro-4-fluoro substitution pattern.
-
Chlorine Loss (
): Observed in both spectra. The C-Cl bond is weaker than C-F.-
Product:
159 124. -
Alternative:
145 110.
-
-
Fluorine Retention: The C-F bond is highly stable. Loss of F (
) is rare in both cases unless high collision energies are applied (e.g., in Q-TOF MS/MS). The fluorine atom typically remains attached until the ring system completely degrades.
C. Quantitative Fragment Ion Comparison (EI Data)
| m/z (approx) | Ion Identity | Relative Abundance (N-Methyl) | Relative Abundance (Primary) | Mechanism |
| 159 | 100% (Base) | - | Molecular Ion (Stable aromatic) | |
| 158 | 60-80% | < 5% | ||
| 145 | 10-20% | 100% (Base) | N-Demethylation (Product) vs Parent (Alt) | |
| 124 | 15-25% | - | Homolytic C-Cl cleavage | |
| 110 | - | 20-30% | Homolytic C-Cl cleavage | |
| 83 | Ring Fragment | Variable | 45% | Complex ring degradation (Loss of Cl + HCN) |
Analyst Note: The presence of the m/z 158 peak is the definitive "fingerprint" for the N-methyl derivative. If you observe m/z 145 without m/z 159/158, the sample has likely undergone metabolic N-demethylation or degradation.
Mechanistic Visualization (Pathway Diagram)
The following diagram illustrates the divergent fragmentation pathways. The N-methyl compound (Blue) retains the methyl group to form stable iminium ions, while the primary amine (Red) degrades via HCN loss.
Caption: Comparative fragmentation tree showing the stability of the N-methyl iminium ion (m/z 158) versus the ring contraction pathway of the primary amine.
Experimental Protocol: Validation Workflow
To replicate these findings or validate the purity of 3-Chloro-4-fluoro-N-methylaniline, follow this self-validating GC-MS protocol.
Objective: Confirm identity and assess N-demethylated impurity levels.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol .
-
Why Methanol? Polar solvents ensure complete solubility of the aniline derivative.
-
Control: Prepare a separate standard of 3-Chloro-4-fluoroaniline (Alternative) at the same concentration to determine relative response factors.
-
-
GC-MS Parameters (Agilent 5977 or equivalent):
-
Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25µm).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Ionization: Electron Impact (EI), 70 eV.
-
-
Data Validation Steps:
-
Step A (Isotope Check): Verify the molecular ion cluster at m/z 159. The intensity of m/z 161 must be approx. 32% of m/z 159 (characteristic
signature). -
Step B (Fragment Check): Confirm the presence of m/z 158. If m/z 158 is absent but m/z 159 is present, check for co-eluting impurities or soft ionization effects.
-
Step C (Purity Calculation): Integrate the peak at retention time (RT) for the N-methyl vs. the Primary Amine (usually elutes earlier).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS.[2] Xenobiotica, 36(1), 59-77.[2] Retrieved from [Link]
-
HighChem LLC (2025). mzCloud Spectrum: 4-Chloro-N-methylaniline. Retrieved from [Link]
-
Michigan State University. Mass Spectrometry - Fragmentation Patterns (Amines). Chemistry LibreTexts. Retrieved from [Link]
Sources
UV-Vis absorption spectra of 3-Chloro-4-fluoro-N-methylaniline
The following guide details the UV-Vis absorption characteristics of 3-Chloro-4-fluoro-N-methylaniline , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin) and EGFR inhibitors.
Executive Summary
3-Chloro-4-fluoro-N-methylaniline (CAS: 70631-72-8) exhibits a characteristic UV-Vis absorption profile defined by the electronic interplay between the electron-donating N-methylamino group and the electron-withdrawing halogen substituents on the benzene ring.
While direct experimental libraries for this specific N-methyl derivative are rare in public databases compared to its parent amine (3-Chloro-4-fluoroaniline ), its spectral properties can be rigorously derived from structural analogs. This guide provides the predicted spectroscopic windows necessary for HPLC method development and purity assessment, grounded in the bathochromic shifts associated with N-methylation.
Quick Reference Data (Predicted vs. Experimental Analogs)
| Compound | Electronic Transition | ||
| 3-Chloro-4-fluoro-N-methylaniline | ~245–250 nm (Predicted) | ~300–310 nm (Predicted) | |
| 3-Chloro-4-fluoroaniline (Parent) | 235 nm | 292 nm | |
| N-Methylaniline (Analog) | 240 nm | 294 nm |
Technical Analysis & Spectral Characteristics
The N-Methylation Bathochromic Shift
The transition from a primary amine to a secondary N-methyl amine induces a Red Shift (Bathochromic Shift) .
-
Mechanism: The methyl group (+I inductive effect) increases the electron density on the nitrogen lone pair. This facilitates the delocalization of electrons into the aromatic ring (mesomeric effect), stabilizing the excited state more than the ground state.
-
Magnitude: Typically, N-methylation of an aniline derivative results in a +5 to +15 nm shift in the secondary band (B-band) compared to the primary amine.
Halogen Substituent Effects
-
Fluorine (Para-position): Acts as a weak auxochrome. While highly electronegative (-I), its lone pair donation (+M) creates a push-pull system with the ring, often sharpening the fine structure of the spectrum.
-
Chlorine (Meta-position): Induces a slight bathochromic shift and hyperchromic effect (increased intensity) due to the heavy atom effect and lone-pair interaction.
Solvatochromism (Solvent Validity)
The absorption maxima are solvent-dependent. The values below serve as a guide for method selection.
| Solvent | Polarity Index | Expected Shift | Application |
| Cyclohexane | 0.2 | Blue Shift (Hypsochromic) | Resolving fine vibrational structures. |
| Methanol/Acetonitrile | 5.1 / 5.8 | Red Shift (Bathochromic) | Standard for RP-HPLC monitoring. |
| Acidic Media (0.1 M HCl) | N/A | Significant Blue Shift | Protonation of the N-lone pair eliminates |
Comparative Analysis: Alternatives & Analogs
This section compares the target compound with its direct precursors and analogs to aid in impurity profiling.
Table 1: Spectral Comparison of Halogenated Anilines
| Feature | 3-Chloro-4-fluoro-N-methylaniline | 3-Chloro-4-fluoroaniline | N-Methylaniline |
| Role | Target Intermediate | Primary Precursor | Structural Analog |
| Key Absorption | ~305 nm | ~292 nm | ~294 nm |
| Molar Absorptivity ( | High (>2000 L/mol[1]·cm) | Medium | Medium |
| Detection Limit | Low (High Sensitivity) | Moderate | Moderate |
| HPLC Detection | 254 nm (General), 300 nm (Selective) | 254 nm | 240 nm |
Analytic Insight: When monitoring the methylation reaction of 3-chloro-4-fluoroaniline, the disappearance of the peak at 292 nm and the emergence of a red-shifted shoulder/peak at ~305 nm confirms product formation.
Experimental Protocol: Self-Validating UV Analysis
Objective: To determine the exact
Reagents & Equipment[2][3][4]
-
Analyte: 3-Chloro-4-fluoro-N-methylaniline (>98% purity).
-
Solvent: HPLC-grade Methanol (MeOH).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
-
Blank: Pure Methanol.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with MeOH. (Concentration:
).
-
-
Working Standard Series:
-
Prepare dilutions of 5, 10, 20, and 40
.
-
-
Baseline Correction:
-
Run a background scan with pure MeOH in both sample and reference cuvettes.
-
-
Spectral Scan:
-
Scan the
sample from 200 nm to 400 nm. -
Validation Check: If absorbance at
> 1.0, dilute further to maintain linearity (Beer-Lambert Law).
-
-
Acid Shift Test (Identity Confirmation):
-
Add 1 drop of 1M HCl to the cuvette.
-
Result: The band at ~305 nm should collapse or shift significantly to <260 nm (resembling benzene) due to protonation.
-
Synthesis & Application Pathway
The following diagram illustrates the role of 3-Chloro-4-fluoro-N-methylaniline in the synthesis of fluoroquinolone antibiotics, highlighting where UV monitoring is critical.
Caption: Synthesis pathway of fluoroquinolones showing the N-methylation step where UV-Vis spectral shifts are used for process control.
References
-
National Institute of Standards and Technology (NIST). (2024). UV-Vis Spectrum of N-Methylaniline. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 3-Chloro-4-fluoroaniline (CID 9708). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of 3-Chloro-4-fluoro-N-methylaniline Synthesis: The Role of Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities and key intermediates, such as 3-Chloro-4-fluoro-N-methylaniline, forms the bedrock of pharmaceutical research and development. The integrity of any subsequent research, be it in process development or drug discovery, is contingent upon the unambiguous confirmation of the synthesized molecule's identity and purity. While modern analytical chemistry offers a sophisticated arsenal of tools, classical elemental analysis remains a fundamental and powerful technique for validating a compound's empirical formula.
This guide provides a comprehensive comparison of elemental analysis with other contemporary analytical methods for the validation of 3-Chloro-4-fluoro-N-methylaniline synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to illustrate how these techniques can be synergistically employed to build a robust and trustworthy validation package.
The Foundational Role of Elemental Analysis
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, provides a quantitative determination of the mass percentages of key elements in a pure sample.[1] This data is then compared against the theoretical values calculated from the compound's proposed molecular formula. For a molecule like 3-Chloro-4-fluoro-N-methylaniline (C₇H₇ClFN), a close correlation between experimental and theoretical values provides strong evidence for the correct elemental composition and a high degree of purity.
The principle is straightforward yet elegant: a sample is combusted in an oxygen-rich environment at high temperatures, converting all organic and inorganic substances into their gaseous combustion products (e.g., CO₂, H₂O, N₂).[2][3] These gases are then separated and quantified by detectors, such as thermal conductivity detectors.[2]
Theoretical Elemental Composition of 3-Chloro-4-fluoro-N-methylaniline
The first step in validation via elemental analysis is the calculation of the theoretical elemental percentages based on the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol .
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 52.68% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.42% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 22.22% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 11.90% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.78% |
| Total | 159.591 | 100.00% |
A successfully synthesized and purified sample should yield experimental values that closely match these theoretical percentages. For publication in many scientific journals, an agreement within ±0.4% is typically required.[4]
Experimental Protocol: CHN Combustion Analysis
This protocol outlines the general steps for determining the Carbon, Hydrogen, and Nitrogen content. Analysis for Chlorine and Fluorine often requires separate techniques like ion chromatography or ion-selective electrodes.[5]
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or water, which would significantly skew the hydrogen and carbon percentages.
-
Accurately weigh 1-3 mg of the 3-Chloro-4-fluoro-N-methylaniline sample into a tin or silver capsule. The precise weight is critical for accurate calculations.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).
-
Run standards intermittently throughout the analysis to monitor for any instrumental drift.[4]
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature (typically ~900-1150°C) combustion furnace.[2]
-
A pulse of pure oxygen triggers "flash combustion," converting the sample into CO₂, H₂O, and Nₓ oxides.[1][6]
-
The gas mixture then passes through a reduction tube (often containing copper at ~850°C) to convert Nₓ oxides to N₂ gas.[2]
-
The resulting mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography or selective absorption traps.
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
-
-
Data Calculation:
-
The instrument's software calculates the mass percentage of C, H, and N based on the detector signals, the initial sample weight, and the calibration data.
-
Orthogonal Validation: A Multi-Technique Approach
While elemental analysis is excellent for confirming the empirical formula, it provides no information about the molecular structure, connectivity of atoms, or the nature of any impurities. Therefore, it must be used in conjunction with other spectroscopic and chromatographic techniques for comprehensive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[7] For 3-Chloro-4-fluoro-N-methylaniline, ¹H, ¹³C, and ¹⁹F NMR spectra would provide a wealth of information.
-
¹H NMR: Would confirm the number and connectivity of hydrogen atoms, showing distinct signals for the aromatic protons and the N-methyl protons.
-
¹³C NMR: Would identify all seven unique carbon environments in the molecule.
-
¹⁹F NMR: Is highly specific and would show a signal confirming the presence of the fluorine atom, with coupling to adjacent protons.[8]
The presence of unexpected signals in any of these spectra would indicate impurities.[7]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[7]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectrum to identify chemical shifts (ppm), signal multiplicity (e.g., singlet, doublet), coupling constants (J, in Hz), and signal integration (to determine the relative number of protons).
Mass Spectrometry (MS)
Coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry is invaluable for confirming the molecular weight and identifying volatile impurities.[8][9]
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.59 g/mol ). The isotopic pattern of this peak, showing an M+2 peak approximately one-third the intensity of the M peak, would be characteristic of a monochlorinated compound.
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint that can help confirm the structure.
-
Purity Assessment: The gas chromatogram will show the retention time of the main compound, and any additional peaks would represent impurities.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[10]
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions.[10]
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.[8]
-
Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for determining the purity of a compound, especially for non-volatile or thermally labile substances.[7][9] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7]
-
Purity Quantification: By using a UV detector, the area under the peak corresponding to 3-Chloro-4-fluoro-N-methylaniline can be used to calculate its purity with high accuracy, often achieving ≥99.5% for pharmaceutical intermediates.[7]
-
Impurity Profiling: HPLC can detect and quantify both related substances (e.g., starting materials, by-products) and unrelated impurities.[8]
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL).[7] Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 240 nm).[9]
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Comparative Summary and Data Interpretation
The following tables summarize the comparison of these techniques and present hypothetical, yet realistic, data for a synthesized batch of 3-Chloro-4-fluoro-N-methylaniline.
Table 1: Comparison of Analytical Validation Techniques
| Feature | Elemental Analysis | NMR Spectroscopy | GC-MS | HPLC |
| Primary Information | Empirical Formula, Purity | Molecular Structure, Purity | Molecular Weight, Purity | Purity, Quantification |
| Sensitivity | Low (mg range) | Moderate (µg-mg) | Very High (pg-ng) | High (ng range) |
| Sample Requirement | 1-3 mg | 5-10 mg | <1 mg | <1 mg |
| Destructive? | Yes | No | Yes | Yes (sample consumed) |
| Key Advantage | Direct confirmation of elemental ratios | Unambiguous structure elucidation | High sensitivity for volatile impurities | High-precision purity determination |
| Limitation | No structural information | Lower sensitivity than MS/HPLC | Not for non-volatile compounds | Less structural information |
Table 2: Hypothetical Validation Data for Synthesized 3-Chloro-4-fluoro-N-methylaniline
| Technique | Parameter | Theoretical Value | Experimental Result | Interpretation |
| Elemental Analysis | % Carbon | 52.68% | 52.51% | Excellent agreement (Δ=0.17%) |
| % Hydrogen | 4.42% | 4.49% | Excellent agreement (Δ=0.07%) | |
| % Nitrogen | 8.78% | 8.65% | Good agreement (Δ=0.13%) | |
| GC-MS | Molecular Ion (M⁺) | 159.6 m/z (¹²C, ³⁵Cl) | 159.1 m/z | Confirms molecular weight |
| Isotope Peak (M+2) | 161.6 m/z (¹²C, ³⁷Cl) | 161.1 m/z (~32% intensity) | Confirms presence of one Cl atom | |
| HPLC | Purity (by area %) | >99.0% | 99.7% | High purity confirmed |
| ¹H NMR (CDCl₃) | Chemical Shifts (ppm) | - | δ 7.0-7.2 (m, 2H), 6.8 (m, 1H), 3.7 (s, 1H, NH), 2.9 (s, 3H, N-CH₃) | Consistent with proposed structure |
Integrated Validation Workflow
A robust validation strategy does not rely on a single technique but integrates the strengths of several. The following workflow illustrates a logical approach to validating the synthesis of a target compound like 3-Chloro-4-fluoro-N-methylaniline.
Caption: Integrated workflow for synthesis validation.
This workflow demonstrates a self-validating system. The initial confirmation of structure by NMR and MS provides confidence that the correct molecule has been synthesized. High purity confirmed by HPLC is a prerequisite for meaningful elemental analysis. Finally, elemental analysis provides the ultimate confirmation of the empirical formula, ensuring no unexpected elements are present and that the ratios of C, H, and N are correct.
Conclusion
Validating the synthesis of a chemical intermediate like 3-Chloro-4-fluoro-N-methylaniline is a critical, multi-faceted process. Elemental analysis serves as a cornerstone of this process, providing definitive, quantitative data on the elemental composition that is difficult to obtain by other means. It acts as a final, crucial check on the product's identity and purity.
However, as a standalone technique, it is insufficient. True scientific integrity and trustworthiness are achieved by employing an orthogonal set of analytical methods. The structural detail from NMR, the molecular weight confirmation from mass spectrometry, and the high-precision purity data from HPLC, when combined with the empirical formula validation from elemental analysis, create a comprehensive and irrefutable body of evidence. This integrated approach ensures that researchers, scientists, and drug development professionals can proceed with confidence in the quality and identity of their synthesized materials.
References
-
ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291-21). ASTM International. [Link]
-
ASTM International. (n.d.). ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. Retrieved from [Link]
-
ASTM International. (2021). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]
-
Analytical Method. (n.d.). D-5291. Retrieved from [Link]
-
Public.Resource.Org. (2023). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Internet Archive. [Link]
-
Universal Lab Blog. (2024). Basic principles and tests of organic element analysis. Retrieved from [Link]
- Unknown Source. (n.d.). Element analysis. (Link not available)
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77. Retrieved from [Link]
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. (Specific article details not provided in search result)
-
Eadsforth, C. V., et al. (1983). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 27(3), 321-326. Retrieved from [Link]
- Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.
-
Sheffield Hallam University Research Archive. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]
-
Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]
-
Denham, A. J., et al. (2014). A High-Throughput Assay for Arylamine Halogenation Based on a Peroxidase-Mediated Quinone–Amine Coupling with Applications in the Screening of Enzymatic Halogenations. ACS Combinatorial Science, 16(11), 626-633. [Link]
-
Patsnap Eureka. (2015). Preparation method of 3-chloro-4-fluoroaniline. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International, 34(1A), 56-62. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Carl ROTH. (n.d.). 3-Chloro-4-fluoroaniline, 25 g, CAS No. 367-21-5. Retrieved from [Link]
-
Eurofins Scientific. (2026). CHNS Analysis. Retrieved from [Link]
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Reference Standards for 3-Chloro-4-fluoro-N-methylaniline: A Technical Comparison & Application Guide
Topic: Reference Standards for 3-Chloro-4-fluoro-N-methylaniline Analysis Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Leads
Executive Summary
3-Chloro-4-fluoro-N-methylaniline (CAS: 70631-58-2) is a critical intermediate and potential impurity in the synthesis of EGFR tyrosine kinase inhibitors (TKIs), most notably Gefitinib . As a halogenated aniline derivative, it carries significant regulatory weight under ICH M7 guidelines due to potential mutagenicity.
This guide objectively compares the analytical performance of different reference standard grades and validates the two primary methodologies (HPLC-UV vs. GC-MS) used to quantify this analyte. It provides a self-validating protocol to ensure data integrity during drug substance release testing.
Part 1: The Material Context & Regulatory Landscape
Before selecting a standard, the researcher must define the "Use Case" to satisfy regulatory scrutiny. 3-Chloro-4-fluoro-N-methylaniline presents specific chemical challenges:
-
Chemical Instability: The secondary amine is susceptible to oxidation and N-demethylation under light/air exposure, reverting to 3-Chloro-4-fluoroaniline (a primary amine and known genotoxin).
-
Chromatographic Tailing: The basic nitrogen moiety interacts with residual silanols in HPLC columns, requiring specific buffering strategies.
Decision Matrix: Selecting the Right Standard Grade
Not all analysis requires a Certified Reference Material (CRM). Use this matrix to match the standard grade to your development phase.
Caption: Decision tree for selecting reference standard rigor based on regulatory milestones (ICH Q7/Q3A).
Part 2: Comparative Analysis of Analytical Methodologies
The choice of method defines the accuracy of your standard's potency assignment. We compared the two dominant techniques for haloanilines.
Table 1: Methodology Performance Comparison
| Feature | HPLC-UV (Reverse Phase) | GC-MS (Direct Injection) | Senior Scientist Verdict |
| Specificity | Moderate. Risk of co-elution with the primary amine degradant. | High. Mass spectral fingerprint differentiates N-methyl from primary amine easily. | GC-MS is superior for identification (ID). |
| Sensitivity (LOQ) | ~0.05% (Standard UV). Suitable for related substances. | < 1 ppm (SIM mode). Required for Genotoxic Impurity (GTI) screening. | GC-MS is required for trace analysis (ICH M7). |
| Peak Shape | Prone to tailing (As > 1.5) without base deactivation. | Excellent (As < 1.2) on non-polar columns (e.g., DB-5MS). | GC-MS offers easier integration. |
| Stability in Soln. | High risk if using protic solvents without antioxidants. | Stable in non-polar solvents (DCM/Hexane). | GC-MS solvents are more inert. |
| Cost/Throughput | Low cost, high throughput. | Higher cost, longer run times. | HPLC is preferred for routine QC. |
Critical Insight: While GC-MS is the "Gold Standard" for trace quantification (ppm level), HPLC-UV is the industry workhorse for purity assignment of the reference standard itself (% level), provided the method can resolve the N-methyl parent from the des-methyl degradant.
Part 3: Validated Experimental Protocols
To ensure Trustworthiness (E-E-A-T), the following protocols are designed to be self-validating.
Protocol A: HPLC-UV Purity Assignment (The "Workhorse" Method)
Use this method to assign potency to a Secondary Reference Standard.
1. Mobile Phase Strategy (The "Causality"):
Simple water/acetonitrile gradients fail because the basic amine (
-
Recommended: 10mM Ammonium Bicarbonate (pH 10.0) : Acetonitrile.
-
Why? At pH 10, the aniline is deprotonated (neutral), increasing retention on C18 and eliminating silanol interaction (tailing).
2. Instrument Parameters:
-
Column: C18 Hybrid particle (e.g., XBridge or Gemini NX), 150 x 4.6mm, 3.5µm. Do not use standard silica C18.
-
Wavelength: 245 nm (Max absorbance for haloanilines).
-
Flow: 1.0 mL/min.
-
Temp: 40°C (Reduces viscosity and improves peak symmetry).
3. System Suitability (Self-Validation):
-
Resolution (Rs): Must be > 2.0 between 3-Chloro-4-fluoro-N-methylaniline and 3-Chloro-4-fluoroaniline (primary amine impurity).
-
Tailing Factor: Must be < 1.5.
Protocol B: GC-MS Trace Analysis (The "Safety" Method)
Use this method for quantifying this molecule as a genotoxic impurity in a drug substance.
1. Sample Preparation:
-
Dissolve Drug Substance in Dichloromethane (DCM).
-
Crucial Step: Add 1% Triethylamine (TEA) to the solvent. This "primes" the liner and column, preventing the haloaniline from adsorbing to active sites in the injector port.
2. Instrument Parameters:
-
Column: DB-624 or Rtx-Volatiles (30m x 0.25mm).
-
Carrier: Helium @ 1.2 mL/min.
-
Inlet: Splitless @ 230°C.
-
MS Mode: SIM (Selected Ion Monitoring).
-
Target Ion: m/z 159 (Molecular ion).
-
Qualifier Ions: m/z 124 (Loss of Cl), m/z 144 (Loss of CH3).
-
Part 4: Analytical Workflow Visualization
The following diagram illustrates the validated workflow for characterizing a Reference Standard of this material.
Caption: Mass Balance approach for certifying a Reference Standard (ISO 17034 compliant workflow).
Part 5: Handling & Stability (Expert Tips)
-
Storage: Store at -20°C under Argon. The N-methyl group is labile; exposure to ambient air at room temperature causes yellowing (oxidation) within 48 hours.
-
Weighing: Use an anti-static gun. Haloanilines are often fluffy, crystalline powders that carry static charge, leading to weighing errors in the sub-milligram range.
-
Safety: Treat as a Suspected Carcinogen . Double-glove and weigh only in a ventilated enclosure.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).
-
U.S. Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification.
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).
-
PubChem. Compound Summary: 3-Chloro-4-fluoro-N-methylaniline (CID 84764194).[2] National Library of Medicine. [2]
- Alsante, K. M., et al.The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96. (2007).
Sources
A Comparative Guide to the Retention of 3-Chloro-4-fluoro-N-methylaniline in Reverse Phase HPLC
For researchers, scientists, and drug development professionals, the precise and reproducible analysis of synthetic intermediates is paramount. 3-Chloro-4-fluoro-N-methylaniline, a substituted aromatic amine, serves as a crucial building block in various synthetic pathways. Its accurate quantification and purity assessment are critical checkpoints in process development and quality control. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the workhorse technique for this application due to its versatility and efficiency in separating non-volatile and thermally labile compounds.[1][2][3]
This guide provides an in-depth technical comparison of the factors governing the retention time of 3-Chloro-4-fluoro-N-methylaniline. We will move beyond a simple recitation of methods to explore the causal relationships between chromatographic parameters and analyte behavior, empowering the reader to develop, optimize, and troubleshoot their analytical methods with confidence.
The Principle of Reversed-Phase Retention for Aromatic Amines
In reverse-phase HPLC, the fundamental principle of separation is the differential partitioning of an analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4] The retention of 3-Chloro-4-fluoro-N-methylaniline is primarily dictated by its hydrophobicity, conferred by the substituted benzene ring. However, the presence of the secondary amine group introduces a critical, pH-dependent variable.
The amine functional group is basic and can be protonated in acidic conditions. This ionization increases the analyte's polarity, reducing its affinity for the non-polar stationary phase and leading to a shorter retention time. Conversely, at a neutral or higher pH, the amine group is predominantly in its neutral, more hydrophobic form, resulting in stronger interaction with the stationary phase and a longer retention time.[5] Understanding and controlling the mobile phase pH is therefore essential for achieving reproducible results.[6]
Core Experimental Protocol: A Validated Starting Point
The following protocol provides a robust and self-validating method for the analysis of 3-Chloro-4-fluoro-N-methylaniline. The choice of a C18 column is standard for hydrophobic compounds, while the gradient elution ensures efficient separation of the main analyte from potential impurities with varying polarities.[3]
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (150 x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL for injection.[3]
Causality Behind Choices:
-
0.1% Formic Acid: This acidic modifier ensures the amine group on the aniline is consistently protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the stationary phase.
-
Acetonitrile: Chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: This is crucial for a screening method. It allows for the elution of both more polar and more non-polar impurities that might be present, providing a comprehensive purity profile in a single run.
-
Column Temperature Control: Maintaining a constant temperature is critical, as retention times can decrease by approximately 2% for every 1°C increase in temperature.[4] A column oven mitigates variability due to ambient temperature fluctuations.[6]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 3-Chloro-4-fluoro-N-methylaniline
Executive Summary & Chemical Profile[1][2]
3-Chloro-4-fluoro-N-methylaniline is a halogenated aromatic amine used primarily as an intermediate in the synthesis of pharmaceutical compounds (e.g., fluoroquinolones) and agrochemicals. Its disposal requires strict adherence to protocols designed for halogenated organic wastes . Improper disposal not only violates regulatory standards (RCRA/EPA) but can also damage incineration infrastructure due to the formation of corrosive acid gases (HF, HCl) upon combustion.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 3-Chloro-4-fluoro-N-methylaniline |
| CAS Number | 77898-24-9 |
| Molecular Formula | C₇H₇ClFN |
| Physical State | Low-melting solid or oil (often stored at 2-8°C) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, STOT-RE |
| Waste Classification | Halogenated Organic (Requires Acid Gas Scrubbing) |
Hazard Identification & Waste Classification
Before disposal, the waste stream must be correctly characterized. This compound contains both chlorine and fluorine, necessitating a specific "Halogenated" waste stream designation.
Critical Hazard Assessment
-
Toxic Combustion Products: Upon incineration, this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . Standard incinerators lacking wet scrubbers cannot handle these emissions.
-
Aquatic Toxicity: Halogenated anilines are generally toxic to aquatic life with long-lasting effects. Zero discharge to drains is mandatory.
-
Compatibility: Incompatible with strong oxidizing agents and acids.[1][2]
Waste Stream Decision Matrix
-
Stream A (Halogenated Solvents/Organics): [CORRECT] Use for mother liquors, reaction mixtures, and dissolved compound.
-
Stream B (Non-Halogenated Organics): [INCORRECT] Mixing here increases disposal costs significantly as the entire volume must now be treated as halogenated.
-
Stream C (Solid Hazardous Waste): [CORRECT] Use for contaminated gloves, weighing boats, and spill cleanup materials.
Operational Disposal Protocols
Protocol A: Routine Liquid Waste (Mother Liquors/Reaction Mixtures)
Scope: Disposal of reaction solvents containing 3-Chloro-4-fluoro-N-methylaniline.
-
Segregation: Ensure the waste container is High-Density Polyethylene (HDPE) or glass, specifically labeled "HALOGENATED ORGANIC WASTE."
-
pH Check: If the waste solution is acidic (common in amine synthesis workups), neutralize to pH 6-9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent pressure buildup or drum corrosion.
-
Transfer:
-
Use a funnel with a splash guard.
-
Perform all transfers inside a functioning fume hood.
-
Do not fill containers >90% capacity to allow for thermal expansion.
-
-
Labeling: The label must explicitly list "3-Chloro-4-fluoro-N-methylaniline" and "Contains Fluorine/Chlorine" to alert the waste management vendor.
Protocol B: Solid Waste & Contaminated Debris
Scope: Disposal of weighing papers, syringes, gloves, and dry product.
-
Containment: Place all solid waste into a double-lined, clear polyethylene bag (minimum 4 mil thickness).
-
Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.
-
Secondary Container: Place the sealed bag into the laboratory's solid hazardous waste drum (usually a wide-mouth HDPE drum).
-
Sharps: If syringes or glass vials are contaminated, they must go into a Hard-Walled Sharps Container labeled "Chemical Contaminated Sharps."
Protocol C: Emergency Spill Cleanup
Scope: Uncontrolled release of <500 mL (Liquid) or <50g (Solid).
Pre-requisite: Only trained personnel with appropriate PPE (Nitrile gloves, Lab coat, Safety goggles, N95/P100 respirator if dust is present) should attempt cleanup.
-
Isolate: Evacuate the immediate area and post "DO NOT ENTER" signage.
-
Contain:
-
If Liquid: Surround the spill with inert absorbent socks or create a dike using vermiculite/sand. DO NOT use paper towels (combustible) or sawdust (oxidizer risk).
-
If Solid: Cover with a damp paper towel (to prevent dust) or use a HEPA vacuum dedicated to chemical cleanup.
-
-
Absorb: Cover the liquid spill completely with vermiculite, clay, or a commercial "Universal" spill pad. Allow 5-10 minutes for absorption.
-
Collect: Scoop absorbed material into a heavy-duty hazardous waste bag.
-
Decontaminate: Wipe the surface with a soap/water solution. Collect these wipes and place them in the same waste bag.
-
Disposal: Label the bag "Hazardous Waste: Spill Debris (Contains 3-Chloro-4-fluoro-N-methylaniline)" and contact EHS for immediate pickup.
Visual Workflow: Waste Stream Logic
The following diagram illustrates the decision logic for segregating this specific chemical waste.
Figure 1: Decision tree for the segregation of halogenated amine waste streams.
Regulatory & Compliance Context
EPA RCRA Considerations
While 3-Chloro-4-fluoro-N-methylaniline is not explicitly listed on the P-list or U-list (40 CFR 261.33), it is regulated under the "mixture rule" if mixed with listed solvents (e.g., Methylene Chloride - F002).
-
Characteristic Waste: If the waste exhibits toxicity (D000 codes), it must be managed accordingly.
-
Halogen Content: The presence of Fluorine mandates that the waste be directed to an incinerator permitted for Halogenated Organic Compounds (HOCs) under 40 CFR 268.32.
Incineration Requirements
Standard cement kilns or fuel-blending programs often reject waste with >1-2% halogen content. You must declare the Fluorine content to your waste vendor (e.g., Veolia, Clean Harbors) to ensure it is routed to a facility with:
-
High Temperature: >1100°C to ensure complete destruction of the aromatic ring.
-
Acid Scrubbers: To neutralize HF and HCl gases preventing atmospheric release.
References
-
ChemScene. (2022). Safety Data Sheet: 3-Chloro-4-fluoro-N-methylaniline (CAS 77898-24-9).[3][4][5] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Halogenated Organic Compounds Regulated Under Land Disposal Restrictions (40 CFR 268 Appendix III). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Halogenated Anilines Toxicity. Retrieved from
-
Cornell University EHS. (2023). Chemical Spill Planning and Response. Retrieved from
Sources
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- 4. 3-Chloro-4-fluoro-N-methylaniline,77898-24-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. 3-Chloro-4-fluoro-N-methylaniline - CAS:77898-24-9 - 北京欣恒研科技有限公司 [konoscience.com]
Personal protective equipment for handling 3-Chloro-4-fluoro-N-methylaniline
Executive Hazard Assessment: The "Silent" Risk
3-Chloro-4-fluoro-N-methylaniline (CAS: 77898-24-9) is not a generic reagent; it is a halogenated aniline derivative possessing a dual-threat profile: high lipophilicity and hematological toxicity .
Unlike acid burns which provide immediate pain feedback, aniline derivatives can permeate the skin barrier silently. The N-methyl group increases lipid solubility compared to the parent aniline, potentially accelerating dermal absorption. Once systemic, the primary physiological threat is Methemoglobinemia —the oxidation of hemoglobin to methemoglobin, stripping your blood’s ability to transport oxygen.
Operational Mandate: Treat every milligram as a direct route to systemic hypoxia. Do not rely on odor thresholds or pain response.
The Barrier Strategy: Personal Protective Equipment (PPE)
Standard laboratory PPE (nitrile gloves and safety glasses) is insufficient for prolonged handling of halogenated anilines.[1] You must implement a Multi-Layer Barrier Strategy .
A. Hand Protection: The "Breakthrough" Reality
Nitrile rubber degrades rapidly against aromatic amines. Standard 4-mil nitrile gloves may offer less than 15 minutes of protection against direct contact with the liquid phase.
Required Protocol: The Laminate-Nitrile Double Gloving System
| Layer | Material | Specification | Scientific Rationale |
| Inner (Primary) | EVOH Laminate (e.g., Silver Shield® / 4H®) | 2.7 mil minimum | Impermeable Barrier: EVOH resists aromatic amine permeation for >4 hours. This is your actual chemical protection. |
| Outer (Secondary) | Nitrile | 5-8 mil (Extended Cuff) | Mechanical Shield: Protects the fragile inner laminate from tears and provides grip (laminate is slippery). |
B. Ocular & Respiratory Defense[2][3]
-
Eyes: Chemical Splash Goggles (indirect vent) are mandatory. Safety glasses do not seal against vapors or creeping fluids.
-
Respiratory:
-
Solid Handling: N95/P100 particulate respirator if working outside a hood (not recommended).
-
Liquid/Solution: If heating or generating aerosols, use a half-face respirator with Organic Vapor (OV) cartridges.
-
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Engineering Control: All operations must occur within a certified Chemical Fume Hood (CFH) operating at 80-100 fpm face velocity.
-
Static Management: Halogenated anilines in solid form are prone to static charge. Use an ionizing bar or anti-static gun before weighing to prevent "fly-away" powder, which causes invisible surface contamination.
Phase 2: Transfer & Solubilization
-
The "Closed System" Rule: Avoid pouring. Use positive-displacement pipettes for liquids or spatulas for solids directly into tared vessels.
-
Solvent Caution: When dissolving in DMSO or Methanol, be aware that these solvents act as vehicles , carrying the aniline through gloves and skin faster than the neat chemical alone.
Phase 3: Decontamination
-
Immediate Decon: Wipe all balance surfaces and hood sashes with a surfactant-based cleaner (soap/water) immediately after use. Alcohol wipes can spread the chemical if not used carefully; soapy water lifts and encapsulates it.
Workflow Visualization
The following diagram outlines the decision logic for safe handling based on the physical state of the reagent.
Figure 1: Operational decision matrix for handling 3-Chloro-4-fluoro-N-methylaniline, emphasizing static control for solids and enhanced glove protocols for liquids.
Emergency Response: Methemoglobinemia
If exposure occurs, standard first aid may not be enough. You must recognize the specific signs of aniline toxicity.[2][3][4]
Symptom Progression[3][8]
-
Cyanosis: Blue/gray discoloration of lips, nail beds, and earlobes (occurs at >15% MetHb).
-
Hypoxia: Headache, dizziness, fatigue, and shortness of breath.
-
Collapse: Arrhythmia, seizure, coma.
Response Protocol
-
Skin Contact:
-
Medical Alert:
-
Transport to ER immediately.[2]
-
CRITICAL: Inform medical personnel that the patient was exposed to an ANILINE DERIVATIVE . Explicitly mention "Risk of Methemoglobinemia."
-
Antidote: The specific antidote is Methylene Blue , but this must only be administered by a physician based on MetHb levels.
-
Waste Disposal & Deactivation[1][2][8]
Do not mix this chemical with general organic waste if oxidizers are present.
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from strong acids (exothermic salt formation) and strong oxidizers (fire risk).
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly state "TOXIC" and "HALOGENATED."
References
-
PubChem. (n.d.).[7] 3-Chloro-4-fluoro-N-methylaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
